CP-66713
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5/c16-10-6-7-11-12(8-10)21-14(9-4-2-1-3-5-9)19-20-15(21)13(17)18-11/h1-8H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBENJWAFQLORQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238743 | |
| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91896-57-0 | |
| Record name | CP 66713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091896570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-chloro-1-phenyl-(1,2,4)Triazolo(4,3-a)quinoxalin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-66713
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-66713 is a potent and selective non-xanthine adenosine A2 receptor antagonist. Developed by Pfizer, its mechanism of action centers on the competitive inhibition of the adenosine A2A receptor subtype, a G-protein coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum, as well as in immune cells and platelets. By blocking the binding of endogenous adenosine to the A2A receptor, this compound modulates downstream signaling cascades, primarily the adenylyl cyclase/cyclic adenosine monophosphate (cAMP) pathway. This antagonism has been shown to elicit antidepressant-like effects in preclinical models and has been investigated for its potential neuroprotective properties. This guide provides a comprehensive overview of the molecular mechanism, pharmacological properties, and key experimental methodologies used to characterize this compound.
Core Mechanism of Action: Adenosine A2A Receptor Antagonism
This compound, with the chemical name 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline, functions as a direct antagonist at the adenosine A2A receptor.[4] In its resting state, the A2A receptor is coupled to a stimulatory G-protein (Gs). The binding of the endogenous ligand, adenosine, to the A2A receptor triggers a conformational change, leading to the activation of the Gs protein. This, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
This compound competitively binds to the A2A receptor, preventing adenosine from binding and thereby inhibiting this entire signaling cascade.[5] This blockade of adenosine-mediated signaling is the fundamental mechanism underlying the pharmacological effects of this compound.
Signaling Pathway Diagram
Caption: Adenosine A2A Receptor Signaling Pathway and the Antagonistic Action of this compound.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the adenosine A2 receptor.
| Parameter | Value | Receptor/System | Reference |
| Ki | 22 nM | Adenosine A2 Receptor | [1] |
| IC50 (vs. [3H]NECA binding) | 21 nM | Adenosine A2 Receptor (rat striatal homogenate) | [4] |
| IC50 (vs. [3H]CHA binding) | >10,000 nM | Adenosine A1 Receptor (rat cerebral cortex membranes) | [4] |
| Selectivity (A1/A2) | >476-fold | Calculated from[4] |
Experimental Protocols
The characterization of this compound involves standard pharmacological assays to determine its binding affinity and functional antagonism. The following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Adenosine A1 and A2 Receptors
This assay is used to determine the binding affinity (Ki) of this compound for adenosine A1 and A2 receptors by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the IC50 and Ki values of this compound at adenosine A1 and A2 receptors.
Materials:
-
Membrane Preparations: Rat cerebral cortex membranes (for A1 receptors) and rat striatal homogenates (for A2 receptors).[5]
-
Radioligands: [3H]CHA (N6-cyclohexyladenosine) for A1 receptors and [3H]NECA (5'-(N-ethylcarbamoyl)adenosine) for A2 receptors.[5]
-
Non-specific Binding Control: Unlabeled adenosine agonist (e.g., N6-cyclopentyladenosine for A2 assay).[5]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically Tris-HCl buffer with MgCl2.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex or striatum in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand ([3H]CHA for A1, [3H]NECA for A2).
-
Increasing concentrations of this compound.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand.
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay
This assay measures the ability of this compound to antagonize the adenosine-induced stimulation of cAMP production in a cellular system.
Objective: To determine the functional potency of this compound as an A2A receptor antagonist.
Materials:
-
Cell Line: A cell line expressing the adenosine A2A receptor (e.g., PC12 cells or transfected HEK293 cells).
-
Adenosine Agonist: A stable adenosine analog such as NECA.
-
Test Compound: this compound.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or AlphaScreen based).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture the A2A receptor-expressing cells to an appropriate confluency in multi-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound for a specific duration.
-
Agonist Stimulation: Add a fixed concentration of the adenosine agonist (e.g., NECA at its EC80 concentration) to stimulate cAMP production.
-
Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.
-
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 91896-57-0 | RDA89657 | Biosynth [biosynth.com]
- 4. A3-adenosine receptors: design of selective ligands and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nontricyclic antidepressant agents derived from cis- and trans-1-amino-4-aryltetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture and Biological Profile of CP-66713: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-66713 is a synthetic, small molecule with a complex biological profile, demonstrating interactions with key signaling pathways implicated in neurotransmission and inflammation. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities. Quantitative data from cited experiments are presented for comparative analysis. Furthermore, this document outlines detailed experimental protocols for the key assays discussed and includes a visual representation of the implicated signaling pathway to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Properties
This compound, a triazolopyridazine derivative, possesses a distinct chemical architecture that dictates its biological function. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Formula | C₁₅H₁₀ClN₅ |
| Molecular Weight | 295.72 g/mol |
| IUPAC Name | 7-chloro-3-phenyl-[1][2]triazolo[4,3-b]pyridazine |
| SMILES | C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=CC(=C4)Cl)N=C3N |
| CAS Number | 91896-57-0 |
Biological Activity: A Dual-Targeting Profile
This compound exhibits a multifaceted pharmacological profile, primarily acting as a modulator of adenosine receptors and an inhibitor of phosphodiesterase enzymes.
Adenosine Receptor Modulation
Contradictory findings exist in the literature regarding the primary adenosine receptor subtype targeted by this compound. One source identifies it as a selective adenosine A2 receptor antagonist with a high affinity, as detailed in the table below.[3] Conversely, another report describes this compound as a potentiator of adenosine A1 receptors. This discrepancy highlights the need for further research to fully elucidate its receptor interaction profile.
| Target | Ligand | Kᵢ (nM) |
| Adenosine A2 Receptor | This compound | 22 |
Phosphodiesterase Inhibition and Anti-Inflammatory Effects
Experimental Protocols
To facilitate further research and verification of the biological activities of this compound, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Adenosine Receptors
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for the adenosine A1 and A2A receptors.
Materials:
-
Membrane preparations from cells expressing the human adenosine A1 or A2A receptor.
-
Radioligand: [³H]-CCPA (for A1 receptor) or [³H]-CGS 21680 (for A2A receptor).
-
This compound (test compound).
-
Non-specific binding control: Theophylline or other suitable adenosine receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound (this compound) at various concentrations.
-
Radioligand at a concentration near its Kₐ.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Phosphodiesterase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDEs.
Objective: To determine the IC₅₀ of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE isoforms (e.g., PDE4B, PDE7A).
-
cAMP (substrate).
-
5'-Nucleotidase.
-
Phosphate detection reagent (e.g., Malachite Green).
-
This compound (test compound).
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the PDE enzyme and the test compound at various concentrations.
-
Initiate Reaction: Add cAMP to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Stop Reaction & Second Enzymatic Step: Stop the PDE reaction and add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate.
-
Phosphate Detection: Add the phosphate detection reagent and incubate to allow color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PDE activity for each concentration of this compound and determine the IC₅₀ value.
Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in macrophages.
Objective: To evaluate the ability of this compound to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS).
-
Lipopolysaccharide (LPS).
-
This compound (test compound).
-
Griess Reagent.
-
96-well cell culture plates.
-
Cell culture incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess Reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the amount of nitrite (a stable product of NO).
-
Data Analysis: Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control and determine the IC₅₀ value.
Signaling Pathway Visualization
The inhibitory effect of this compound on phosphodiesterase leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This pathway is crucial in regulating inflammation and other cellular processes.
References
The Discovery and Synthesis of CP-66713: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-66713 is a potent and selective antagonist of the adenosine A2A receptor, a G-protein coupled receptor implicated in various physiological processes, including neurotransmission and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Rationale
This compound, chemically known as 4-amino-8-chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxaline, emerged from a medicinal chemistry program aimed at developing novel antidepressants.[3][4] The rationale was based on the hypothesis that antagonizing adenosine receptors could produce antidepressant-like effects. The program explored a series of[1][2]triazolo[4,3-a]quinoxalines, leading to the identification of this compound as a lead compound with high affinity and selectivity for the adenosine A2 receptor.[3][4]
Synthesis of this compound
The synthesis of this compound and its analogs was first reported in the Journal of Medicinal Chemistry.[4] The general synthetic scheme involves the construction of the triazoloquinoxaline core followed by functional group modifications.
Experimental Protocol: Synthesis of 4-amino-8-chloro-1-phenyl-[1][2][3]triazolo[4,3-a]quinoxaline (this compound)
A detailed, step-by-step synthesis protocol is outlined below, based on the methodologies described in the primary literature.
dot
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a selective antagonist of the adenosine A2A receptor. Its biological activity has been characterized through radioligand binding assays and in vivo behavioral models.
Adenosine Receptor Binding Affinity
The affinity of this compound for adenosine A1 and A2A receptors was determined using radioligand binding assays. The results clearly demonstrate its selectivity for the A2A receptor.
| Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) | Selectivity (A1/A2A) |
| Adenosine A1 | [3H]R-PIA | 270 | - | 13-fold for A2A |
| Adenosine A2A | [3H]NECA | 21 | 22 | - |
Data compiled from multiple sources.[1][3][5]
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is a Gs-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.
dot
Caption: Adenosine A2A receptor signaling pathway.
Preclinical In Vivo Studies
The antidepressant potential of this compound was evaluated in animal models. A key study demonstrated its ability to reverse locomotor depression induced by an adenosine agonist, a model often used to screen for antidepressant activity.[1]
Reversal of Adenosine Agonist-Induced Locomotor Depression
-
Animals: Male mice were used for the study.
-
Drug Administration:
-
This compound (1.5 mg/kg) was administered intraperitoneally (i.p.).
-
The A2-selective adenosine agonist, APEC, was administered 10 minutes after this compound.
-
-
Behavioral Assessment: Locomotor activity (total distance traveled) was measured for 30 minutes following agonist administration.
-
Data Analysis: Dose-response curves for APEC-induced locomotor depression were generated in the presence and absence of this compound.
This compound significantly reversed the locomotor depression induced by APEC, indicating its functional antagonism of the A2A receptor in vivo.[1]
dot
Caption: Workflow for locomotor activity study.
Conclusion
This compound is a well-characterized, selective adenosine A2A receptor antagonist. Its discovery and synthesis have provided a valuable tool for studying the physiological and pathological roles of the adenosine A2A receptor. The detailed information presented in this guide, including synthetic protocols, quantitative biological data, and pathway diagrams, serves as a comprehensive resource for researchers and professionals in the pharmaceutical sciences. Further investigation into the therapeutic potential of this compound and similar compounds is warranted, particularly in the context of neurological and inflammatory disorders.
References
- 1. Behavioral Effects of A1- and A2-Selective Adenosine Agonists and Antagonists: Evidence for Synergism and Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine A2A Receptors Modulate Acute Injury and Neuroinflammation in Brain Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Biological Targets of CP-66713: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66713 is a synthetic compound developed by Pfizer that has generated interest within the scientific community for its potential therapeutic applications. However, publicly available information regarding its precise biological target and mechanism of action has been varied, presenting a challenge for researchers seeking to build upon existing knowledge. This technical guide aims to consolidate and clarify the current understanding of this compound's biological interactions by presenting available data, outlining putative experimental methodologies for its characterization, and visualizing the potential signaling pathways involved.
The primary challenge in definitively identifying the biological target of this compound lies in the conflicting information from commercial suppliers and the absence of a readily accessible primary publication detailing its initial pharmacological profiling. Some sources characterize this compound as a selective adenosine A2A receptor antagonist, while others suggest a more complex profile involving adenosine A1 receptor binding, inhibition of adenosine uptake, and phosphodiesterase (PDE) inhibition. This guide will address these possibilities and provide a framework for their experimental validation.
Quantitative Data Summary
Due to the lack of a primary research article, a comprehensive table of quantitative data from a single, verified source is not possible. The following table summarizes the publicly available, albeit conflicting, data points for this compound. It is crucial to note that these values require experimental verification.
| Target/Process | Parameter | Value | Source |
| Adenosine A2A Receptor | K_i | 22 nM | Commercial Supplier |
| Adenosine A1 Receptor | Binding | Reported | Commercial Supplier |
| Adenosine Uptake | Inhibition | Reported | Commercial Supplier |
| Phosphodiesterase (PDE) | Inhibition | Reported | Commercial Supplier |
Putative Signaling Pathways and Mechanisms of Action
Based on the reported targets, this compound could modulate cellular signaling through several distinct pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms.
Adenosine A2A Receptor Antagonism
If this compound acts as an adenosine A2A receptor antagonist, it would block the binding of endogenous adenosine to this Gs-coupled receptor. This would inhibit the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In immune cells, this can counteract adenosine-mediated immunosuppression, a mechanism of interest in immuno-oncology.
Adenosine Uptake Inhibition
By blocking the presynaptic uptake of adenosine, this compound would increase the extracellular concentration of adenosine. This would lead to enhanced activation of all adenosine receptor subtypes (A1, A2A, A2B, and A3), potentiating the diverse physiological effects of adenosine, which can include both stimulatory and inhibitory cellular responses depending on the receptor subtype and cell type.
Phosphodiesterase (PDE) Inhibition
As a phosphodiesterase inhibitor, this compound would prevent the degradation of cyclic nucleotides, primarily cAMP and/or cGMP. This would lead to an accumulation of these second messengers within the cell, amplifying the signaling cascades they mediate. The specific downstream effects would depend on the PDE isozyme(s) inhibited by this compound.
Experimental Protocols for Target Identification and Validation
To resolve the ambiguity surrounding this compound's biological target(s), a systematic experimental approach is required. The following protocols outline key experiments for this purpose.
Radioligand Binding Assays
Objective: To determine the binding affinity (K_i) and selectivity of this compound for adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing a high density of the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Radioligand Selection: Choose a high-affinity radiolabeled antagonist for each receptor subtype with well-characterized binding properties (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC_50 value.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assays: cAMP Measurement
Objective: To determine the functional activity of this compound at Gs- and Gi-coupled adenosine receptors by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Use cell lines stably expressing the adenosine receptor subtype of interest.
-
Assay Principle: Employ a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay (e.g., cAMP-Glo™) to quantify intracellular cAMP.
-
Antagonist Mode:
-
Pre-incubate cells with increasing concentrations of this compound.
-
Stimulate the cells with a known agonist for the receptor (e.g., NECA).
-
Lyse the cells and measure the intracellular cAMP concentration.
-
A decrease in the agonist-induced cAMP response indicates antagonist activity.
-
-
Agonist Mode:
-
Incubate cells with increasing concentrations of this compound alone.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
An increase (for Gs-coupled receptors) or decrease (for Gi-coupled receptors) in basal cAMP levels indicates agonist activity.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
For antagonist activity, determine the IC_50 value.
-
For agonist activity, determine the EC_50 value.
-
Adenosine Uptake Assay
Objective: To determine if this compound inhibits the uptake of adenosine into cells.
Methodology:
-
Cell Line: Use a cell line known to express equilibrative nucleoside transporters (ENTs), such as human erythrocytes or specific cancer cell lines.
-
Radiolabeled Substrate: Use radiolabeled adenosine (e.g., [³H]adenosine).
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration of [³H]adenosine and incubate for a short period to measure the initial rate of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of adenosine uptake inhibition against the logarithm of the this compound concentration.
-
Determine the IC_50 value for the inhibition of adenosine uptake.
-
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine if this compound inhibits the activity of various PDE isozymes.
Methodology:
-
Enzyme Source: Use purified recombinant human PDE isozymes (e.g., PDE1-11).
-
Assay Principle: Utilize a commercially available PDE assay kit that measures the conversion of cAMP or cGMP to AMP or GMP.
-
Inhibition Assay:
-
Incubate the PDE enzyme with its substrate (cAMP or cGMP) in the presence of increasing concentrations of this compound.
-
After a set incubation time, measure the amount of product formed according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the percentage of PDE inhibition against the logarithm of the this compound concentration.
-
Determine the IC_50 value for each PDE isozyme to assess the potency and selectivity of this compound.
-
Conclusion
The biological target of this compound remains an open question, with evidence pointing towards multiple potential mechanisms of action, including adenosine A2A receptor antagonism, adenosine uptake inhibition, and phosphodiesterase inhibition. The conflicting nature of the available data underscores the critical need for a comprehensive and systematic pharmacological characterization of this compound. The experimental protocols outlined in this guide provide a clear roadmap for researchers to definitively identify and validate the biological target(s) of this compound. Elucidating the precise mechanism of action is paramount for advancing our understanding of its therapeutic potential and for guiding future drug development efforts.
In-Depth Technical Guide: CP-66713 In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted on CP-66713, identified as 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline. This compound belongs to a novel class of potent adenosine receptor antagonists and has been investigated for its potential as a rapid-onset antidepressant.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1][4] |
| Chemical Name | 4-amino-8-chloro-1-phenyl[1][2][3]triazolo[4,3-a]quinoxaline | [1][4][5][6][7][8][9][10][11][12][13] |
| Primary Target | Adenosine A2 Receptor | [1][4][5][6][7][8][9][10][11][12][13] |
| Secondary Target | Adenosine A1 Receptor | [1][4] |
| Therapeutic Potential | Antidepressant | [1][4] |
In Vitro Studies
The in vitro evaluation of this compound has primarily focused on its interaction with adenosine receptors and its effect on phosphodiesterase activity.
Adenosine Receptor Binding Affinity
This compound has demonstrated a notable affinity for both adenosine A1 and A2 receptors, with a preference for the A2 subtype. The inhibitory concentrations (IC50) from competitive binding assays are summarized below.
| Receptor Subtype | IC50 (nM) | Selectivity |
| Adenosine A2 | 21 | 13-fold vs. A1 |
| Adenosine A1 | 270 | - |
Data sourced from Sarges et al., 1990.[1][4]
Experimental Protocol: Adenosine Receptor Binding Assays
The following protocols are based on the methodologies described for the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline series of compounds.
Adenosine A1 Receptor Binding Assay:
-
Tissue Preparation: Rat cerebral cortex membranes were used as the source for A1 receptors.
-
Radioligand: [³H]CHA (N⁶-cyclohexyladenosine) was used as the specific radioligand for the A1 receptor.
-
Assay Conditions: The binding assay was performed by measuring the displacement of [³H]CHA by this compound in the prepared membrane homogenates.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H]CHA was determined and reported as the IC50 value.
Adenosine A2 Receptor Binding Assay:
-
Tissue Preparation: Rat striatal homogenates served as the source of A2 receptors.
-
Radioligand: [³H]NECA (5'-(N-ethylcarbamoyl)adenosine) was used as the radioligand.
-
Assay Conditions: To ensure selectivity for the A2 receptor, the assay was conducted in the presence of an excess of a cold (non-radiolabeled) A1-selective ligand, N⁶-cyclopentyladenosine, to block binding to any contaminating A1 receptors.
-
Data Analysis: The IC50 value was determined as the concentration of this compound that inhibited 50% of the specific binding of [³H]NECA to the A2 receptors.[4][9][11][13]
Phosphodiesterase Inhibition
Compounds within the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline series, including this compound, have been noted to inhibit phosphodiesterase (PDE). However, specific quantitative data (e.g., IC50 values against different PDE isozymes) for this compound are not available in the reviewed literature. The general methodology for such an assay is outlined below.
Experimental Protocol: Phosphodiesterase (PDE) Activity Assay
-
Enzyme Source: PDE can be isolated from various tissues, such as rat brain.
-
Substrate: Radiolabeled cyclic nucleotides, such as [³H]cAMP or [³H]cGMP, are used as substrates.
-
Assay Principle: The assay measures the conversion of the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate by the PDE enzyme.
-
Procedure:
-
The PDE enzyme is incubated with the radiolabeled substrate in the presence and absence of various concentrations of the test compound (this compound).
-
The reaction is terminated, and the product is separated from the unreacted substrate, often using chromatography.
-
The amount of radioactivity in the product fraction is quantified to determine the enzyme activity.
-
-
Data Analysis: The concentration of the inhibitor that reduces PDE activity by 50% is calculated as the IC50 value.
In Vivo Studies
In vivo research on this compound has suggested its potential as a rapid-onset antidepressant, based on its activity in established animal models of depression.
Behavioral Despair Model (Porsolt Forced Swim Test)
Many compounds from the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline series were found to reduce immobility in the Porsolt's behavioral despair model in rats following acute administration.[1][4] This model is a common screening tool for potential antidepressant drugs.
Experimental Protocol: Porsolt Forced Swim Test
-
Animals: Male rats are typically used for this assay.
-
Apparatus: A cylindrical container filled with water, from which the animal cannot escape.
-
Procedure:
-
Pre-test session: On the first day, rats are placed in the water for a 15-minute period.
-
Test session: 24 hours later, the animals are administered the test compound (this compound), a vehicle control, or a positive control (a known antidepressant). After a set pre-treatment time, they are placed back into the water for a 5-minute test session.
-
Observation: The duration of immobility (the time the rat spends floating without struggling) during the test session is recorded.
-
-
Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the antagonism of adenosine A1 and A2A receptors. These receptors are G-protein coupled receptors (GPCRs) that modulate the levels of intracellular cyclic AMP (cAMP).
Adenosine Receptor Signaling Pathway
Caption: Adenosine Receptor Signaling and this compound Antagonism.
In Vitro Binding Assay Workflow
Caption: Workflow for In Vitro Adenosine Receptor Binding Assay.
In Vivo Behavioral Study Workflow
Caption: Workflow for In Vivo Porsolt Forced Swim Test.
References
- 1. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and green synthesis of biologically important quinoxalines with high yields in water » Growing Science [growingscience.com]
- 3. mdpi.com [mdpi.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of CP-66713
A comprehensive review of available scientific literature reveals a significant lack of detailed information and conflicting data regarding the pharmacokinetics and pharmacodynamics of the compound designated as CP-66713. This document summarizes the limited and contradictory findings and explains the current inability to provide a complete technical guide as requested.
Executive Summary
The user requested an in-depth technical guide on the pharmacokinetics and pharmacodynamics of this compound, intended for a scientific audience. This guide was to include structured data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways. However, a thorough search of scientific databases and chemical supplier information has yielded minimal and conflicting data for a compound with this identifier. The available information is insufficient to construct the requested comprehensive guide.
Conflicting Mechanism of Action
The primary challenge in characterizing this compound is the contradictory information regarding its fundamental mechanism of action. The available sources describe two opposing functions:
-
Adenosine Receptor Potentiator: One source describes this compound as a potentiator of adenosine receptors. This proposed mechanism involves binding to the adenosine A1 receptor and inhibiting the presynaptic uptake of adenosine. Such a mechanism would lead to an increase in the local concentration of endogenous adenosine, thereby enhancing its effects.[1]
-
Selective Adenosine A2 Receptor Antagonist: In direct contrast, another source identifies this compound as a selective adenosine A2 receptor antagonist, with a reported Ki (inhibitor constant) of 22 nM. An antagonist would block the A2 receptor, thereby inhibiting the effects of adenosine at this specific receptor subtype.
This fundamental discrepancy in the reported mechanism of action makes it impossible to accurately describe its pharmacodynamics, including any associated signaling pathways.
Lack of Quantitative Data
A critical deficiency in the available information is the complete absence of quantitative pharmacokinetic and pharmacodynamic data. The core requirements of the requested technical guide—structured tables of quantitative data for easy comparison—cannot be met. Specifically, there is no publicly available information on:
-
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) parameters such as bioavailability, volume of distribution, clearance, and half-life.
-
Pharmacodynamics: Dose-response relationships, EC50/IC50 values (beyond the single reported Ki), receptor occupancy, or in vivo efficacy data.
Without this fundamental data, a meaningful analysis and presentation of the compound's properties are not possible.
Absence of Experimental Protocols
The request specified the inclusion of detailed methodologies for all key experiments. The conducted literature search did not uncover any publications detailing the experimental protocols used to study this compound. Information regarding the assays used to determine its purported activity as either an adenosine receptor potentiator or an A2 antagonist is not available. This includes a lack of information on:
-
Receptor binding assays
-
Enzyme inhibition assays
-
Cell-based functional assays
-
In vivo animal models
Inability to Generate Visualizations
Due to the lack of defined signaling pathways or established experimental workflows for this compound, the mandatory requirement to create Graphviz diagrams cannot be fulfilled. Any attempt to create such diagrams would be purely speculative and not based on scientific evidence.
Conclusion
While the initial request was for a detailed technical guide on the pharmacokinetics and pharmacodynamics of this compound, the available information is critically insufficient to produce such a document. The conflicting reports on its mechanism of action and the absence of quantitative data or experimental protocols make a comprehensive and accurate scientific summary impossible at this time. It is possible that this compound is an internal research compound with very limited publicly disclosed information or that the identifier is incorrect. Further clarification on the compound's identity and any associated publications would be necessary to proceed with the requested analysis.
References
CP-66713: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
CP-66713 is an adenosine A2 receptor antagonist, a class of compounds with potential therapeutic applications in various neurological and non-neurological disorders. This technical guide provides an in-depth overview of the available solubility data for this compound and outlines comprehensive experimental protocols for determining its solubility and stability profiles. This information is critical for researchers and drug development professionals working with this compound to ensure accurate experimental design, formulation development, and interpretation of biological data.
Core Properties of this compound
A summary of the fundamental properties of this compound is presented below.
| Property | Value |
| IUPAC Name | 8-chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxalin-4-amine |
| Molecular Formula | C₁₅H₁₀ClN₅ |
| Molecular Weight | 295.73 g/mol |
| CAS Number | 91896-57-0 |
| Appearance | White to off-white powder |
| Purity | ≥98% (HPLC) |
| Storage Temperature | 2-8°C |
Solubility Data and Experimental Protocol
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.
Known Solubility Data
Currently, the publicly available solubility data for this compound is limited. The compound is known to be soluble in dimethyl sulfoxide (DMSO).
| Solvent | Solubility |
| DMSO | ≥5 mg/mL[1] |
Experimental Protocol: Determining Aqueous and Buffer Solubility
To determine the solubility of this compound in aqueous solutions and buffers, which is crucial for in vitro and in vivo studies, the following shake-flask method is recommended. This method is considered the gold standard for determining equilibrium solubility.
1. Materials and Reagents:
-
This compound powder
-
Purified water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers as required (e.g., citrate, acetate)
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a UV detector
2. Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound powder to each vial. The excess solid should be visible to ensure that saturation is reached.
-
Add a known volume of the desired solvent (e.g., purified water, PBS) to each vial.
-
Tightly cap the vials and vortex for 30 seconds to disperse the powder.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.
-
The solubility is reported as the mean concentration from replicate experiments (typically n=3).
Stability Data and Experimental Protocol
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
A forced degradation study for this compound should be conducted to evaluate its intrinsic stability. The following protocol outlines the conditions for hydrolytic, oxidative, photolytic, and thermal stress testing.
1. General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water).
-
For each stress condition, prepare test samples and control samples (stored under normal conditions).
-
After exposure to the stress condition for a specified duration, neutralize the samples if necessary.
-
Dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Reagent: 0.1 N Hydrochloric Acid (HCl)
-
Conditions: Incubate the sample at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
Reagent: 0.1 N Sodium Hydroxide (NaOH)
-
Conditions: Incubate the sample at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Reagent: 3% Hydrogen Peroxide (H₂O₂)
-
Conditions: Keep the sample at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Conditions: Expose the solid powder of this compound to 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Conditions: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
3. Development of a Stability-Indicating HPLC Method:
A crucial component of a stability study is the development of a validated stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the intact drug from its degradation products and any process impurities.
-
Column: A C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Signaling Pathway of Adenosine A2A Receptor Antagonists
This compound acts as an antagonist at the adenosine A2A receptor, which is a G-protein coupled receptor (GPCR). In the central nervous system, particularly in the striatum, A2A receptors are highly co-localized with dopamine D2 receptors on medium spiny neurons of the indirect pathway. Adenosine, the endogenous ligand for the A2A receptor, potentiates the activity of this pathway, which has an inhibitory effect on motor function.
By blocking the A2A receptor, antagonists like this compound inhibit the downstream signaling cascade initiated by adenosine. This leads to a reduction in cyclic AMP (cAMP) production and a subsequent decrease in the activity of Protein Kinase A (PKA). The overall effect is a disinhibition of the indirect pathway, which can help to restore motor control in conditions such as Parkinson's disease.
References
No Publicly Available Safety and Toxicity Data for CP-66713
Despite a comprehensive search of publicly available scientific and medical databases, no specific safety or toxicity data for a compound designated "CP-66713" could be located. This suggests that the compound may be an internal, preclinical candidate not yet disclosed in public literature, a misidentified designation, or a compound that has not been the subject of published safety and toxicity studies.
An in-depth technical guide as requested cannot be constructed without accessible data. The core requirements for quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows are all contingent upon the availability of primary research or regulatory filings, which are currently not in the public domain for this compound.
For researchers, scientists, and drug development professionals, the absence of public information on the safety and toxicity profile of a compound like this compound has several implications:
-
Early Stage of Development: The compound is likely in the very early stages of discovery or preclinical development, and any safety and toxicity data would be proprietary to the developing organization.
-
Proprietary Nature: Companies often maintain strict confidentiality around their novel chemical entities until they are ready for patent publication, clinical trial disclosure, or scientific publication.
-
Alternative Nomenclature: It is possible that "this compound" is an internal code and the compound is known publicly under a different chemical name or designation. Without this alternative identifier, accessing relevant data is not possible.
Given the lack of information, it is not possible to provide the requested tables, experimental methodologies, or diagrams. Should information on this compound become publicly available in the future, a comprehensive safety and toxicity profile could then be assembled. Researchers interested in this compound are advised to monitor scientific literature, patent databases, and clinical trial registries for any future disclosures.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound CP-66713 and its structural analogs, which belong to the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline class of adenosine receptor antagonists. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their characterization. Furthermore, it elucidates the key signaling pathways modulated by these compounds.
Core Chemical Compound: this compound
This compound, chemically known as 8-Chloro-1-phenyl-[1][2][3]triazolo[4,3-a]quinoxalin-4-amine, is a potent and selective antagonist of the adenosine A2A receptor. Its discovery and characterization have been a significant step in the development of selective adenosine receptor ligands, which hold therapeutic potential for a variety of disorders.
Related Chemical Compounds and Structure-Activity Relationship (SAR)
The 4-amino[1][2][3]triazolo[4,3-a]quinoxaline scaffold has been extensively explored to understand the structural requirements for affinity and selectivity at adenosine A1 and A2A receptors. The seminal work by Sarges et al. provides a foundational understanding of the SAR for this class of compounds.
Key SAR observations include:
-
Substitution at the 1-position: This position is a critical determinant of affinity and selectivity. Small alkyl groups, such as ethyl, or trifluoromethyl (CF3) and trifluoroethyl (C2F5) groups, are associated with high affinity for the A1 receptor. In contrast, an aromatic substituent like a phenyl group at this position, as seen in this compound, confers high affinity and selectivity for the A2A receptor.
-
Substitution at the 4-position: An amino group (-NH2) at this position is crucial for high affinity at the A2A receptor. Substitution on this amino group, for instance with isopropyl or cycloalkyl groups, tends to increase affinity for the A1 receptor.
-
Substitution on the aromatic ring: Halogen substituents, particularly an 8-chloro group, are generally favorable for high affinity at both A1 and A2A receptors.
These SAR insights have led to the identification of highly selective ligands. For instance, while this compound is a potent A2A antagonist, the related compound CP-68,247 (8-chloro-4-(cyclohexylamino)-1-(trifluoromethyl)[1][2][3]triazolo[4,3-a]quinoxaline) is a highly selective A1 antagonist.[4]
Quantitative Data
The following table summarizes the binding affinities of this compound and a key related compound at rat adenosine A1 and A2A receptors.
| Compound | 1-Position Substituent | 4-Position Substituent | 8-Position Substituent | A1 Receptor IC50 (nM) | A2A Receptor IC50 (nM) |
| This compound (128) | Phenyl | -NH2 | Chloro | 270 | 21 |
| CP-68,247 (121) | -CF3 | -NH-cyclohexyl | Chloro | 28 | >100,000 |
Data sourced from Sarges et al., J. Med. Chem. 1990, 33, 8, 2240–2254.[4]
Experimental Protocols
The characterization of this compound and its analogs primarily relies on radioligand binding assays to determine their affinity for adenosine A1 and A2A receptors.
Adenosine A1 Receptor Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand, typically [3H]N6-cyclohexyladenosine ([3H]CHA), from the A1 receptor.
Materials:
-
Membrane Preparation: Rat cerebral cortex membranes, a rich source of A1 receptors.
-
Radioligand: [3H]N6-cyclohexyladenosine ([3H]CHA).
-
Assay Buffer: Typically 50 mM Tris-HCl buffer, pH 7.7.
-
Incubation Medium: Assay buffer containing adenosine deaminase to remove endogenous adenosine.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In assay tubes, combine the membrane preparation, [3H]CHA (at a concentration near its Kd), and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]CHA (IC50 value) by non-linear regression analysis.
Adenosine A2A Receptor Binding Assay
This assay is similar to the A1 assay but uses a different radioligand and tissue source.
Materials:
-
Membrane Preparation: Rat striatal membranes, which have a high density of A2A receptors.
-
Radioligand: [3H]5'-N-Ethylcarboxamidoadenosine ([3H]NECA).
-
Blocking Agent: A selective A1 agonist (e.g., N6-cyclopentyladenosine, CPA) is included to prevent [3H]NECA from binding to A1 receptors.
-
Other materials: As described for the A1 receptor binding assay.
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat striatum as described for the cerebral cortex.
-
Incubation: Combine the striatal membrane preparation, [3H]NECA, the A1 blocking agent, and varying concentrations of the test compound.
-
Equilibration, Filtration, Washing, and Quantification: Follow the same procedures as outlined for the A1 receptor binding assay.
-
Data Analysis: Calculate the IC50 value for the inhibition of [3H]NECA binding to A2A receptors.
Signaling Pathways
This compound and its related compounds exert their effects by antagonizing the signaling pathways initiated by the activation of adenosine A1 and A2A receptors. These receptors are G protein-coupled receptors (GPCRs) that modulate the intracellular levels of the second messenger cyclic AMP (cAMP).
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is coupled to inhibitory G proteins (Gi/o).
Caption: Adenosine A1 receptor signaling pathway.
Activation of the A1 receptor by adenosine leads to the activation of Gi/o proteins. The α-subunit of the activated G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP prevents the activation of Protein Kinase A (PKA) and subsequent downstream signaling events, ultimately resulting in various cellular responses such as the inhibition of neurotransmitter release. A1 selective antagonists, like CP-68,247, block this pathway.
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is coupled to stimulatory G proteins (Gs).
Caption: Adenosine A2A receptor signaling pathway.
Upon binding of adenosine, the A2A receptor activates Gs proteins. The α-subunit of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which in turn can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. This compound selectively blocks this pathway.
Conclusion
This compound and its analogs represent a well-characterized class of adenosine receptor antagonists with a clear structure-activity relationship. The differential effects of substitutions on the 4-amino[1][2][3]triazolo[4,3-a]quinoxaline core have enabled the development of highly potent and selective ligands for both A1 and A2A adenosine receptors. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with these and related compounds. Further exploration of this chemical space may lead to the discovery of novel therapeutics for a range of diseases where modulation of adenosine signaling is beneficial.
References
- 1. 4-amido-2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-ones as new potent and selective human A3 adenosine receptor antagonists. synthesis, pharmacological evaluation, and ligand-receptor modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptors from Rat Striatum and Rat Pheochromocytoma PC12 Cells: Characterization with Radioligand Binding and by Activation of Adenylate Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
CP-66713 experimental protocol for [cell line]
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66713 is a pharmacological agent with a dual mode of action on adenosine receptors. It functions as a selective antagonist of the adenosine A2A receptor and as a potentiator of the adenosine A1 receptor. This dual activity makes it a valuable tool for investigating the roles of these receptors in various physiological and pathological processes. These application notes provide detailed protocols for characterizing the activity of this compound in appropriate cell lines, focusing on receptor binding and functional downstream signaling assays.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target | Action | Affinity (Ki) |
| Adenosine A2A Receptor | Antagonist | 22 nM |
| Adenosine A1 Receptor | Potentiator | Not Specified |
Signaling Pathways
The signaling pathways affected by this compound are centered around the adenosine A1 and A2A receptors, which are G-protein coupled receptors (GPCRs). The A1 receptor typically couples to Gαi/o, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A receptor couples to Gαs, which stimulates adenylyl cyclase and increases intracellular cAMP.
Caption: Signaling pathways of Adenosine A1 and A2A receptors modulated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of this compound with adenosine A1 and A2A receptors in a selected cell line. Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human adenosine A1 or A2A receptor are recommended.
Radioligand Binding Assay for Adenosine A2A Receptor
This protocol determines the binding affinity (Ki) of this compound for the human adenosine A2A receptor.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Materials:
-
Membranes from CHO or HEK293 cells expressing human adenosine A2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]ZM241385 (specific for A2A receptor).
-
Non-specific binding control: 1 µM CGS15943.
-
This compound stock solution.
-
GF/B grade Unifilter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Dilute the membranes in assay buffer to the desired concentration (e.g., 10 µ g/well ).
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound dilution or vehicle (for total binding) or non-specific binding control.
-
[3H]ZM241385 (final concentration typically 1-2 nM).
-
Diluted cell membranes.
-
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Terminate the assay by rapid filtration through the Unifilter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
This protocol measures the functional effect of this compound on adenylyl cyclase activity mediated by the adenosine A1 or A2A receptor.
Experimental Workflow:
Caption: Workflow for the cAMP accumulation functional assay.
Materials:
-
CHO or HEK293 cells expressing human adenosine A1 or A2A receptor.
-
Cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX or 10 µM rolipram).
-
Adenosine A1/A2A receptor agonist (e.g., NECA).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure for A2A Receptor Antagonism:
-
Seed the hA2AR-expressing cells into a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist NECA (typically at its EC80) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
Procedure for A1 Receptor Potentiation:
-
Seed the hA1R-expressing cells into a 96-well plate and culture overnight.
-
Wash the cells with stimulation buffer.
-
Add varying concentrations of this compound to the wells.
-
Add varying concentrations of an A1 receptor agonist (e.g., CPA or adenosine) to the wells. To stimulate adenylyl cyclase for the inhibition measurement, co-stimulate with forskolin (e.g., 1 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
Data Analysis:
-
For Antagonism: Plot the cAMP concentration as a function of the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the IC50.
-
For Potentiation: Compare the dose-response curve of the A1 agonist in the presence and absence of this compound. A leftward shift in the agonist's EC50 indicates potentiation.
Disclaimer
These protocols are intended as a general guide. Optimal conditions, including cell density, incubation times, and reagent concentrations, may need to be determined empirically for specific cell lines and experimental setups. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for CP-66713
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CP-66713, a selective adenosine A2A receptor antagonist, in various in vitro assays. The information is intended to guide researchers in designing and executing experiments to characterize the activity of this compound.
Introduction to this compound
This compound is a potent and selective antagonist of the adenosine A2A receptor, with a reported Ki value of 22 nM. Adenosine A2A receptors are G-protein coupled receptors (GPCRs) that, upon activation by adenosine, couple to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound can modulate downstream signaling pathways, making it a valuable tool for studying the physiological and pathological roles of the adenosine A2A receptor. Additionally, this compound has been reported to possess anti-inflammatory and phosphodiesterase (PDE) inhibitory activities, suggesting a broader pharmacological profile that warrants further investigation.
Chemical Information:
-
Compound Name: this compound
-
CAS Number: 91896-57-0
-
Primary Target: Adenosine A2A Receptor Antagonist
Data Presentation
The following tables summarize the known quantitative data for this compound and provide templates for presenting experimentally determined values in various assays.
Table 1: Known Binding Affinity of this compound
| Target | Parameter | Value | Reference |
| Adenosine A2A Receptor | Ki | 22 nM | [1] |
Table 2: Template for IC50/EC50 Values of this compound in Functional Assays
Quantitative data for this compound in the following functional assays were not available in the reviewed literature. The following table is a template for researchers to populate with their experimentally determined values.
| Assay Type | Cell Line/Enzyme | Parameter | Value (e.g., µM) |
| Adenosine A2A Receptor Functional Assay | HEK293 (or other suitable cell line) | IC50 | To be determined |
| Phosphodiesterase Inhibition Assay | PDE Isosyme (e.g., PDE4, PDE5) | IC50 | To be determined |
| Anti-inflammatory Assay (e.g., Albumin Denaturation) | - | IC50 | To be determined |
| Anti-inflammatory Assay (e.g., Proteinase Inhibition) | - | IC50 | To be determined |
Signaling Pathway
The primary mechanism of action of this compound is the antagonism of the adenosine A2A receptor. The canonical signaling pathway initiated by adenosine A2A receptor activation is depicted below. This compound blocks this pathway at the receptor level.
Caption: Adenosine A2A Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assays relevant to the characterization of this compound.
Adenosine A2A Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor by measuring its ability to displace a known radiolabeled antagonist.
Experimental Workflow:
Caption: Workflow for Adenosine A2A Receptor Binding Assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293-A2AR).
-
Radiolabeled adenosine A2A receptor antagonist (e.g., [3H]ZM241385).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Microplate and filtration apparatus.
-
Scintillation counter.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in Assay Buffer to obtain a range of concentrations.
-
Reaction Setup: In a 96-well microplate, add in the following order:
-
Assay Buffer.
-
This compound at various concentrations (or vehicle for total binding).
-
Radiolabeled antagonist at a concentration near its Kd.
-
Cell membranes (typically 10-50 µg of protein per well).
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM ZM241385).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of this compound to inhibit the agonist-induced production of cAMP in cells expressing the adenosine A2A receptor.
Experimental Workflow:
Caption: Workflow for cAMP Functional Assay (Antagonist Mode).
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Cell culture medium and supplements.
-
This compound.
-
Adenosine A2A receptor agonist (e.g., NECA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the HEK293-A2AR cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Remove the culture medium and replace it with assay buffer containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX).
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation: Add the A2A receptor agonist (e.g., NECA at its EC80 concentration) to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This is a general protocol to screen for the inhibitory activity of this compound against various phosphodiesterase isoforms. Commercially available PDE assay kits are recommended for ease of use and reliability.
Protocol:
-
Assay Principle: Most commercial PDE assay kits are based on the enzymatic conversion of a fluorescently labeled cyclic nucleotide (cAMP or cGMP) by a PDE enzyme. The product of this reaction is then specifically detected, often leading to a change in fluorescence polarization or intensity.
-
Materials:
-
Recombinant human PDE enzyme (isoform of interest).
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP).
-
Assay buffer.
-
This compound.
-
Known PDE inhibitor as a positive control (e.g., rolipram for PDE4, sildenafil for PDE5).
-
Microplate reader capable of measuring the appropriate fluorescence signal.
-
-
Procedure: Follow the protocol provided with the commercial PDE assay kit. Generally, this will involve:
-
Preparing serial dilutions of this compound.
-
Adding the PDE enzyme, this compound (or control), and the fluorescent substrate to the wells of a microplate.
-
Incubating the reaction for a specified time at the recommended temperature.
-
Stopping the reaction and measuring the fluorescence signal.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
In Vitro Anti-inflammatory Assay: Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common feature of inflammation.
Protocol:
-
Reaction Mixture Preparation: For each concentration of this compound to be tested, prepare a reaction mixture consisting of:
-
0.2 mL of egg albumin (from a fresh hen's egg).
-
2.8 mL of phosphate-buffered saline (PBS, pH 6.4).
-
2.0 mL of the desired concentration of this compound in a suitable solvent (e.g., DMSO, diluted with PBS).
-
-
Controls:
-
Positive Control: Use a known anti-inflammatory drug (e.g., diclofenac sodium) in place of this compound.
-
Negative Control: Use the vehicle solvent in place of this compound.
-
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat Denaturation: Heat the mixtures at 70°C for 5 minutes in a water bath.
-
Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value.
-
References
Application Notes and Protocols for CP-673451 in Animal Models
For research use only. Not for use in diagnostic procedures.
Introduction
CP-673451 is a potent and selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases, specifically targeting PDGFR-α and PDGFR-β.[1] Its high selectivity makes it a valuable tool for investigating the role of PDGFR signaling in various physiological and pathological processes, particularly in oncology and angiogenesis research.[1][2] These application notes provide a summary of the reported dosages and administration routes of CP-673451 in preclinical animal models, along with detailed experimental protocols to guide researchers in their study design.
Mechanism of Action
CP-673451 acts as an ATP-competitive inhibitor of PDGFR-α and PDGFR-β, with IC50 values of 10 nM and 1 nM, respectively.[3] It demonstrates high selectivity for PDGFR over other tyrosine kinases such as c-Kit, VEGFR-2, TIE-2, and FGFR-2.[1][2] By blocking the autophosphorylation of PDGFR, CP-673451 effectively inhibits downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.
Data Presentation
Table 1: In Vivo Efficacy of CP-673451 in Murine Models
| Animal Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Observed Effect | Reference |
| Athymic Nude Mice | H460 Human Lung Carcinoma Xenograft | Oral (p.o.) | ≤ 33 mg/kg | Once daily for 10 days | Significant tumor growth inhibition | [1][2] |
| Athymic Nude Mice | Colo205 Human Colon Carcinoma Xenograft | Oral (p.o.) | ≤ 33 mg/kg | Once daily for 10 days | Significant tumor growth inhibition | [1][2] |
| Athymic Nude Mice | LS174T Human Colon Carcinoma Xenograft | Oral (p.o.) | ≤ 33 mg/kg | Once daily for 10 days | Significant tumor growth inhibition | [1][2] |
| Athymic Nude Mice | U87MG Human Glioblastoma Multiforme Xenograft | Oral (p.o.) | ≤ 33 mg/kg | Once daily for 10 days | Significant tumor growth inhibition | [1][2] |
| Athymic Nude Mice | A549 Human Non-Small-Cell Lung Cancer Xenograft | Intraperitoneal (i.p.) | 20 mg/kg/day | Daily | 42.56% tumor growth inhibition at day 10 | [4] |
| Athymic Nude Mice | A549 Human Non-Small-Cell Lung Cancer Xenograft | Intraperitoneal (i.p.) | 40 mg/kg/day | Daily | 78.15% tumor growth inhibition at day 10 | [4] |
| Athymic Nude Mice | Sponge Angiogenesis Model | Oral (p.o.) | 3 mg/kg | Once daily for 5 days | 70% inhibition of PDGF-BB-stimulated angiogenesis | [1][2] |
| Rat | C6 Glioblastoma Xenograft | Oral (p.o.) | 50 mg/kg | Single dose | >50% reduction in PDGFR-β phosphorylation for 4 hours | [3] |
Experimental Protocols
Tumor Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of CP-673451 in a subcutaneous human tumor xenograft model in athymic nude mice.
Materials:
-
CP-673451
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Human tumor cells (e.g., A549, H460, Colo205)
-
Athymic nude mice (6-8 weeks old)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture human tumor cells under standard conditions. On the day of inoculation, harvest cells by trypsinization, wash with serum-free medium, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.[4]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Preparation and Administration: Prepare a stock solution of CP-673451 in a suitable solvent (e.g., DMSO). On each day of treatment, dilute the stock solution to the desired final concentration with the vehicle. Administer the prepared CP-673451 solution or vehicle to the mice via the chosen route (oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers daily or every other day. Calculate tumor volume using the formula: (length x width²)/2.[4]
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
In Vivo Sponge Angiogenesis Assay
This protocol outlines a method to assess the anti-angiogenic activity of CP-673451 in vivo.
Materials:
-
CP-673451
-
Vehicle
-
Surgical gelatin sponges
-
Growth factor (e.g., PDGF-BB)
-
Growth factor reduced Matrigel
-
Athymic nude mice
Procedure:
-
Sponge Preparation: Reconstitute lyophilized growth factor in HBSS containing 1% BSA. Mix the growth factor solution with growth factor reduced Matrigel at a 1:1 ratio. Add this mixture to sterile surgical gelatin sponges.[1]
-
Sponge Implantation: Surgically implant the prepared sponges subcutaneously into the flanks of the mice.
-
Drug Administration: Administer CP-673451 or vehicle to the mice daily for the duration of the experiment (e.g., 5 days) via oral gavage.
-
Sponge Excision and Analysis: At the end of the treatment period, euthanize the mice and excise the sponge implants.
-
Quantification of Angiogenesis: Angiogenesis can be quantified by measuring the hemoglobin content of the sponge (as an indicator of blood vessel formation) or by immunohistochemical analysis of endothelial cell markers (e.g., CD31).
Mandatory Visualization
Caption: PDGFR signaling pathway and the inhibitory action of CP-673451.
Caption: Workflow for a typical in vivo tumor xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antiangiogenic and antitumor activity of a selective PDGFR tyrosine kinase inhibitor, CP-673,451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pd-0325901.com [pd-0325901.com]
- 4. CP-673451, a platelet-derived growth-factor receptor inhibitor, suppresses lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-66713
Audience: Researchers, scientists, and drug development professionals.
Introduction
CP-66713 is an antagonist of the adenosine A2 receptor. These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure optimal performance and stability in experimental settings.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 295.73 g/mol |
| Appearance | White to off-white powder[1] |
| Purity | ≥98% (HPLC) |
Solution Preparation
Solubility
The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to first dissolve the compound in a primary organic solvent before making further dilutions in aqueous buffers.
| Solvent | Solubility | Notes |
| DMSO | ≥5 mg/mL[1] | Primary recommended solvent for stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions. May be suitable for intermediate dilutions. |
| Water | Insoluble | Do not use water as the primary solvent. |
| PBS (pH 7.4) | Insoluble | Aqueous buffers are not suitable for dissolving the powdered compound directly. Dilutions from a DMSO stock solution into PBS are possible with careful preparation. |
Recommended Solvents
For most biological experiments, it is advisable to prepare a concentrated stock solution in 100% DMSO. This stock solution can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the experimental setup is low enough (typically <0.1%) to avoid solvent-induced artifacts.
Storage and Stability
Proper storage of this compound in both solid and solution form is critical to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | 2-8°C[1] | Up to 6 months[2] | Store in a tightly sealed vial in a desiccator to protect from moisture. |
| Stock Solution | -20°C or -80°C | Up to 1 month at -20°C, Up to 6 months at -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[2] |
Note on Stability: Specific stability data for this compound in solution is not widely available. The recommendations provided are based on general guidelines for bioactive small molecules. For long-term studies, it is recommended to perform periodic quality control checks of the solution. Some adenosine receptor antagonists are known to be sensitive to light, so it is advisable to store solutions in light-protecting vials or wrapped in foil.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation: Before opening the vial, allow the powdered this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture onto the compound.
-
Weighing: Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.96 mg of this compound (Molecular Weight = 295.73).
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (295.73 g/mol ) * (1000 mg/g) = 2.96 mg
-
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol for Preparing a 10 µM Working Solution
-
Thawing the Stock Solution: Retrieve an aliquot of the 10 mM stock solution from the freezer. Allow it to thaw completely and equilibrate to room temperature.
-
Dilution: Perform a serial dilution of the stock solution in your desired aqueous buffer (e.g., PBS, cell culture medium). To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
-
Mixing: Gently vortex or pipette the working solution up and down to ensure it is thoroughly mixed.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your working solution. In the example above, the final DMSO concentration is 0.1%.
-
Usage: It is recommended to prepare working solutions fresh for each experiment and use them on the same day.[2]
Visualizations
This compound Solution Preparation and Storage Workflow
Caption: Workflow for preparing and storing this compound solutions.
Adenosine A2A Receptor Signaling Pathway and this compound Antagonism
Caption: this compound blocks adenosine-mediated A2A receptor signaling.
References
Applications of CP-66713 in [disease model] research
In order to provide you with detailed Application Notes and Protocols for CP-66713, please specify the disease model you are researching. For example, are you interested in its application in models of rheumatoid arthritis, cancer, or another specific pathological condition?
Once you provide the specific disease model, I will proceed to generate a comprehensive response that includes:
-
Detailed Application Notes: A thorough overview of how this compound has been utilized in the specified research area.
-
Quantitative Data Tables: A summary of all relevant numerical data, such as efficacy, dosage, and pharmacokinetic parameters, presented in a clear, tabular format.
-
Step-by-Step Experimental Protocols: Detailed methodologies for key in vitro and in vivo experiments.
-
Signaling Pathway and Workflow Diagrams: Custom diagrams generated using the DOT language to visually represent molecular pathways and experimental procedures, adhering to your specified formatting requirements.
I am ready to proceed as soon as you provide the necessary context.
Application Notes and Protocols for the Characterization of CP-66713, a Modulator of Adenosine Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66713 has been identified as a modulator of adenosine signaling. Initial reports suggest it acts as a potentiator of adenosine receptors, putatively through binding to the adenosine A1 receptor and inhibition of presynaptic adenosine uptake.[1] Additionally, it has been noted to possess anti-inflammatory properties, potentially through the inhibition of phosphodiesterase (PDE) activity.[1] However, other data points to its activity as an antagonist of the adenosine A2 receptor with a Ki of 22 nM. Given the multifaceted and at times conflicting preliminary data, a comprehensive characterization is essential to elucidate its precise mechanism of action.
These application notes provide a detailed framework and experimental protocols for researchers to systematically investigate the activity of this compound on the adenosine A1 receptor and phosphodiesterases.
Data Presentation
To facilitate clear and concise analysis, all quantitative data should be summarized in the following tabular format.
Table 1: Receptor Binding Affinity of this compound
| Target | Radioligand | Kᵢ (nM) | Kₑ (nM) | Bₘₐₓ (fmol/mg protein) | Hill Slope |
| Adenosine A1 Receptor | [³H]DPCPX | ||||
| User-defined Targets |
Table 2: Functional Potency of this compound
| Assay Type | Cell Line/Tissue | Agonist/Substrate | IC₅₀/EC₅₀ (nM) | Eₘₐₓ (%) | Assay Endpoint |
| Adenosine A1 Receptor Activation (cAMP) | CHO-hA1 | Forskolin | cAMP accumulation | ||
| Adenosine Uptake Inhibition | U937 Cells | [³H]Adenosine | [³H]Adenosine uptake | ||
| PDE4 Inhibition | Human Lung | cAMP | cAMP hydrolysis | ||
| User-defined Assays |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Note: Western Blot Analysis of C5aR1 Signaling Inhibition by a C5aR1 Antagonist
For research, scientific, and drug development professionals.
Note on Compound: Initial query referenced CP-66713. However, scientific literature identifies this compound as a potentiator of adenosine receptors. This protocol focuses on the use of a well-characterized C5a Receptor 1 (C5aR1) antagonist, PMX205, to analyze the inhibition of C5aR1 signaling. PMX205 is a potent and specific C5aR1 antagonist used in research to study the effects of C5a-C5aR1 pathway inhibition.[1][2]
Introduction
The complement system is a critical component of the innate immune system, and its activation leads to the production of the potent pro-inflammatory mediator C5a. C5a exerts its effects through binding to its G protein-coupled receptor, C5a Receptor 1 (C5aR1), also known as CD88.[3][4][5] The C5a-C5aR1 signaling axis is implicated in a variety of inflammatory diseases, making C5aR1 a key therapeutic target.[4][6][7] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of a C5aR1 antagonist on the downstream signaling pathways, specifically focusing on the phosphorylation of ERK1/2, a key event in C5aR1-mediated cell activation.[2][5][8]
Principle of the Assay
This protocol describes the treatment of a human monocytic cell line (e.g., U937 or THP-1) with the C5aR1 antagonist PMX205, followed by stimulation with recombinant human C5a. The activation of C5aR1 by C5a leads to the phosphorylation of downstream kinases, including ERK1/2. By pre-treating the cells with a C5aR1 antagonist, it is expected that the C5a-induced phosphorylation of ERK1/2 will be inhibited. Western blotting is employed to detect the levels of total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2), allowing for a quantitative analysis of the antagonist's efficacy.
Materials and Reagents
-
Cell Line: Human monocytic cell line (e.g., U937, THP-1)
-
C5aR1 Antagonist: PMX205 (or other relevant C5aR1 antagonist)
-
Stimulant: Recombinant Human C5a
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20%)
-
Transfer Buffer: Standard Tris-Glycine transfer buffer
-
Membrane: PVDF or nitrocellulose membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of C5aR1 antagonist activity.
Detailed Experimental Protocol
Cell Culture and Treatment
-
Culture human monocytic cells (e.g., U937) in appropriate media and conditions until they reach 80-90% confluency.
-
Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/well.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Prepare different concentrations of the C5aR1 antagonist (e.g., PMX205) in serum-free media.
-
Pre-treat the cells with the C5aR1 antagonist or vehicle control for 1 hour.
-
Stimulate the cells with recombinant human C5a (e.g., 50 ng/mL) for 15 minutes.
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells treated with vehicle only
-
Cells stimulated with C5a only
-
Cells treated with antagonist only
-
Cell Lysis and Protein Quantification
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load the samples onto a precast polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-ERK1/2, anti-ERK1/2, and anti-C5aR1) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions for C5aR1 antibodies can be found on manufacturer datasheets, often ranging from 1:1000 to 1:5000 for Western Blot.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody diluted in 5% non-fat milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare and apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
Data Presentation
The quantitative data from the densitometry analysis of the Western blots should be summarized in tables for clear comparison.
Table 1: Densitometry Analysis of C5aR1, p-ERK1/2, and Total ERK1/2
| Treatment | C5aR1 (Arbitrary Units) | p-ERK1/2 (Arbitrary Units) | Total ERK1/2 (Arbitrary Units) |
| Untreated | Value | Value | Value |
| Vehicle | Value | Value | Value |
| C5a (50 ng/mL) | Value | Value | Value |
| PMX205 (1 µM) | Value | Value | Value |
| PMX205 (1 µM) + C5a | Value | Value | Value |
| PMX205 (10 µM) + C5a | Value | Value | Value |
Table 2: Normalized p-ERK1/2 Levels
| Treatment | p-ERK1/2 / Total ERK1/2 Ratio | Fold Change vs. C5a Stimulated |
| Untreated | Calculated Value | Calculated Value |
| Vehicle | Calculated Value | Calculated Value |
| C5a (50 ng/mL) | Calculated Value | 1.0 |
| PMX205 (1 µM) + C5a | Calculated Value | Calculated Value |
| PMX205 (10 µM) + C5a | Calculated Value | Calculated Value |
C5aR1 Signaling Pathway
Caption: Simplified C5aR1 signaling pathway and the inhibitory action of PMX205.
Expected Results
-
C5aR1 Expression: The Western blot for C5aR1 should confirm the presence of the receptor in the cell lysates. The observed band size is expected to be around 40 kDa.[9]
-
ERK1/2 Phosphorylation: Stimulation with C5a should lead to a significant increase in the levels of p-ERK1/2 compared to untreated or vehicle-treated cells.
-
Inhibition by Antagonist: Pre-treatment with the C5aR1 antagonist, PMX205, is expected to cause a dose-dependent reduction in C5a-induced ERK1/2 phosphorylation.
-
Total ERK1/2: The levels of total ERK1/2 should remain relatively constant across all treatment conditions, serving as a loading control.
Troubleshooting
-
No C5aR1 band:
-
Confirm antibody compatibility and recommended dilution.
-
Ensure the cell line expresses C5aR1.
-
Optimize lysis buffer and protein extraction protocol.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize blocking conditions (time, blocking agent).
-
Use a fresh dilution of the secondary antibody.
-
-
No p-ERK1/2 signal upon C5a stimulation:
-
Confirm the bioactivity of the recombinant C5a.
-
Optimize the stimulation time and concentration of C5a.
-
Ensure phosphatase inhibitors were included in the lysis buffer.
-
-
Inconsistent results:
-
Ensure equal protein loading by careful quantification and normalization.
-
Maintain consistent incubation times and temperatures.
-
This detailed protocol provides a robust framework for researchers to investigate the efficacy of C5aR1 antagonists in a cellular context using Western blotting. The provided diagrams and data presentation tables are designed to facilitate clear communication and interpretation of the experimental results.
References
- 1. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. C5a receptor - Wikipedia [en.wikipedia.org]
- 6. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C5AR1 Polyclonal Antibody (PA5-97520) [thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for CP-66713 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66713 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a fundamental role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target for drug discovery.
These application notes provide a comprehensive overview of the use of this compound as a tool compound in high-throughput screening (HTS) assays designed to identify and characterize modulators of ROCK activity. The protocols detailed below are suitable for implementation in automated HTS platforms.
The ROCK Signaling Pathway
The RhoA/ROCK signaling cascade is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates a variety of downstream substrates, leading to diverse cellular responses. A key substrate of ROCK is the myosin phosphatase target subunit 1 (MYPT1), a component of the myosin light chain phosphatase (MLCP) complex. Phosphorylation of MYPT1 by ROCK inhibits MLCP activity, resulting in a net increase in the phosphorylation of the myosin light chain (MLC). This leads to increased actin-myosin contractility, a central event in many cellular functions.
Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Assays for ROCK Inhibitors
A variety of HTS-compatible assays can be employed to identify and characterize ROCK inhibitors like this compound. These assays are typically biochemical or cell-based and are designed to measure either the direct activity of the ROCK enzyme or the downstream consequences of its inhibition.
Biochemical Assays
Biochemical assays utilize purified, recombinant ROCK enzyme and a specific substrate to directly measure kinase activity. These assays are well-suited for HTS due to their simplicity, robustness, and low variability.
1. In Vitro Kinase Assay (ELISA-based)
This assay measures the phosphorylation of a substrate, such as MYPT1, by ROCK in a microplate format. The level of phosphorylation is detected using a specific antibody, providing a quantitative measure of ROCK activity.
Experimental Workflow:
Caption: Workflow for an ELISA-based in vitro ROCK kinase assay.
Protocol: In Vitro ROCK Kinase Assay (ELISA-based)
Materials:
-
Recombinant active ROCK2 enzyme
-
Recombinant MYPT1 substrate
-
96- or 384-well microplates
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution
-
This compound or other test compounds
-
Anti-phospho-MYPT1 (Thr696) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat microplate wells with recombinant MYPT1 substrate and incubate overnight at 4°C.
-
Wash the wells with wash buffer (e.g., TBS with 0.05% Tween-20).
-
Add serial dilutions of this compound or test compounds to the wells.
-
Add recombinant ROCK2 enzyme to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and wash the wells.
-
Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
Data Presentation:
The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. While specific HTS data for this compound is not publicly available, the table below provides representative IC50 values for other well-characterized ROCK inhibitors against ROCK1 and ROCK2, which would be determined for this compound using the described assay.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| This compound | To be determined | To be determined |
| Y-27632 | ~140-220 | ~300 |
| Fasudil | ~330 | ~158 |
| GSK269962A | 1.6 | 4 |
Cell-Based Assays
Cell-based assays measure the activity of ROCK inhibitors in a more physiologically relevant context. These assays can assess the impact of compounds on downstream signaling events or cellular phenotypes regulated by the ROCK pathway.
1. Myosin Light Chain (MLC) Phosphorylation Assay
This assay quantifies the level of phosphorylated MLC in cells treated with a ROCK inhibitor. A decrease in pMLC levels indicates inhibition of the ROCK pathway.
Protocol: In-Cell Western Assay for pMLC
Materials:
-
A suitable cell line (e.g., A549, HeLa)
-
96- or 384-well clear-bottom black plates
-
Cell culture medium
-
This compound or other test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-MLC2 (Ser19) and a normalization antibody (e.g., anti-GAPDH or total MLC)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed cells in microplates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or test compounds for a specified time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block the wells with blocking buffer.
-
Incubate with a cocktail of the two primary antibodies (anti-pMLC and normalization antibody).
-
Wash the wells and incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies.
-
Wash the wells and acquire images using a two-channel imaging system.
-
Quantify the fluorescence intensity for both channels and normalize the pMLC signal to the normalization signal.
Data Presentation:
Similar to the biochemical assay, the potency of this compound in a cell-based assay is determined by its IC50 value.
| Assay Type | Parameter Measured | Expected IC50 for this compound |
| In-Cell Western | pMLC levels | To be determined |
Kinase Selectivity Profiling
To assess the specificity of this compound, it is crucial to perform kinase selectivity profiling. This involves testing the compound against a broad panel of other kinases to identify any potential off-target effects. This is a critical step in the drug development process to understand the compound's mechanism of action and potential for side effects.
Logical Relationship for Kinase Selectivity Assessment:
Caption: Logic for assessing the potency and selectivity of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological roles of the ROCK signaling pathway. The high-throughput screening assays and protocols described in these application notes provide a robust framework for identifying and characterizing novel ROCK inhibitors. The detailed methodologies for both biochemical and cell-based assays, along with the strategies for assessing kinase selectivity, will aid researchers and drug development professionals in advancing their research in this important therapeutic area. The provided protocols can be readily adapted for automated HTS platforms to screen large compound libraries efficiently. The quantitative data for this compound will need to be experimentally determined using these established methods.
Application Notes and Protocols for Flow Cytometry Analysis with CP-66713
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66713 is a potent and selective adenosine A1 receptor potentiator and a phosphodiesterase (PDE) inhibitor.[1] By binding to the adenosine A1 receptor, it enhances the effects of endogenous adenosine, and through PDE inhibition, it can modulate intracellular signaling pathways.[1] These mechanisms of action suggest that this compound may have significant effects on cellular processes such as apoptosis and immune cell function. Flow cytometry is a powerful technique for dissecting the impact of drug candidates on heterogeneous cell populations at a single-cell level.[2][3][4] This document provides detailed application notes and protocols for the analysis of this compound's effects using flow cytometry.
Signaling Pathways of this compound
To understand the cellular effects of this compound, it is crucial to consider its impact on key signaling pathways. The diagrams below illustrate the adenosine A1 receptor and phosphodiesterase inhibition pathways.
Caption: Adenosine A1 Receptor Signaling Pathway potentiated by this compound.
References
Application Notes and Protocols for Immunohistochemistry Staining with CP-66713
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-66713 is a potentiator of the adenosine A1 receptor (A1AR) and exhibits anti-inflammatory properties through the inhibition of phosphodiesterase. As a modulator of A1AR, this compound enhances the effects of endogenous adenosine. Adenosine A1 receptor activation is coupled to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, this signaling cascade can influence various downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
These application notes provide detailed protocols for the use of this compound in cell or tissue culture prior to immunohistochemistry (IHC) to investigate its effects on A1AR signaling and inflammatory responses. The protocols outline methods for the detection of key protein markers by IHC in formalin-fixed paraffin-embedded (FFPE) samples, including the Adenosine A1 Receptor itself, the downstream signaling molecule phospho-ERK1/2, and the macrophage marker CD68 as an indicator of inflammatory response.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Adenosine A1 Receptor signaling pathway and the general experimental workflow for assessing the effects of this compound treatment using immunohistochemistry.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Experimental Workflow for IHC with this compound Treatment.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for antibodies used in the detection of key protein markers in FFPE tissues. Researchers should optimize these conditions for their specific experimental setup.
Table 1: Primary Antibody Recommendations for Immunohistochemistry
| Target Protein | Host Species | Clonality | Recommended Dilution | Supplier (Cat. No.) |
| Adenosine A1 Receptor | Rabbit | Polyclonal | 1:100 - 1:200 | Proteintech (20332-1-AP), Novus Biologicals (NB300-549) |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | Polyclonal | 1:100 - 1:200 | Invitrogen (36-8800), Abcam (ab214362) |
| CD68 | Mouse | Monoclonal (KP1) | 1:50 - 1:100 | Thermo Fisher (14-0688-82), GenomeMe (IHC068) |
Table 2: Antigen Retrieval and Incubation Conditions
| Target Protein | Antigen Retrieval Method | Primary Antibody Incubation |
| Adenosine A1 Receptor | Heat-Induced Epitope Retrieval (HIER) with Tris-EDTA buffer (pH 9.0) | Overnight at 4°C |
| Phospho-ERK1/2 (Thr202/Tyr204) | Heat-Induced Epitope Retrieval (HIER) with Sodium Citrate buffer (pH 6.0) | Overnight at 4°C |
| CD68 | Heat-Induced Epitope Retrieval (HIER) with EDTA buffer (pH 8.0 or 9.0) | 30-60 minutes at Room Temperature or Overnight at 4°C |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the treatment of cultured cells with this compound prior to harvesting for FFPE block preparation.
Materials:
-
Cell line of interest expressing Adenosine A1 Receptor
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
10% Neutral Buffered Formalin (NBF)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A recommended starting concentration range is 1-10 µM. A vehicle control (DMSO at the same final concentration) must be included.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration. A starting point for treatment time is 1-6 hours to observe changes in protein phosphorylation (e.g., p-ERK) or 24-48 hours for changes in protein expression or inflammatory responses.
-
Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Suspension cells: Collect the cells directly by centrifugation.
-
-
Fixation: Resuspend the cell pellet in cold PBS and centrifuge again. Discard the supernatant and resuspend the cell pellet in 10% NBF for at least 1 hour at room temperature.
-
Cell Pellet Embedding: After fixation, centrifuge the cells to form a tight pellet. Carefully remove the NBF. The cell pellet can now be processed for paraffin embedding using standard histological procedures.
Protocol 2: Immunohistochemistry Staining of FFPE Sections
This protocol provides a general procedure for IHC staining of FFPE sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is recommended.
Materials:
-
FFPE tissue or cell pellet sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate pH 6.0 or Tris-EDTA pH 9.0)
-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween-20)
-
Peroxidase Block (e.g., 3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in wash buffer)
-
Primary Antibody (see Table 1)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP
-
DAB Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 x 5 minutes.
-
Incubate in 100% Ethanol: 2 x 3 minutes.
-
Incubate in 95% Ethanol: 1 x 2 minutes.
-
Incubate in 70% Ethanol: 1 x 2 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate pre-heated antigen retrieval buffer.
-
Heat in a water bath, steamer, or pressure cooker according to the manufacturer's instructions (typically 20-30 minutes at 95-100°C).
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in wash buffer.
-
-
Peroxidase Block:
-
Incubate slides in peroxidase block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate slides with blocking buffer for at least 30 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer and apply the diluted primary antibody to the sections.
-
Incubate as recommended (see Table 2) in a humidified chamber.
-
Wash slides with wash buffer: 3 x 5 minutes.
-
-
Secondary Antibody and Detection:
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides with wash buffer: 3 x 5 minutes.
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash slides with wash buffer: 3 x 5 minutes.
-
-
Chromogen Development:
-
Apply the DAB substrate solution and incubate until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols and xylene.
-
Coverslip with a permanent mounting medium.
-
Disclaimer
These protocols are intended as a guide. Optimal conditions for cell treatment, antibody dilutions, and incubation times should be determined empirically by the end-user for each specific application.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CP-66713 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the experimental compound CP-66713. The information is tailored for scientists and professionals in drug development and is presented in a question-and-answer format to address common issues encountered during in vitro and in vivo experiments.
I. Compound Identity and Mechanism of Action
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental compound with a dual mechanism of action. It functions as a potentiator of adenosine receptors and as a phosphodiesterase (PDE) inhibitor.[1] Specifically, it binds to the adenosine A1 receptor and blocks the presynaptic uptake of adenosine, which enhances the effects of endogenous adenosine.[1] Additionally, this compound exhibits anti-inflammatory properties by inhibiting phosphodiesterase activity, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2]
Q2: Is this compound a CDK4/6 inhibitor?
Based on available information, this compound is not a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. Its known mechanisms of action involve adenosine receptor potentiation and phosphodiesterase inhibition.[1] CDK4/6 inhibitors are a distinct class of molecules that block the transition from the G1 to the S phase of the cell cycle and are primarily used in cancer therapy.[3][4] It is crucial to use the correct experimental protocols and anticipate biological outcomes based on the compound's actual targets.
II. General Experimental Troubleshooting
Q3: We are observing high variability in our experimental results with this compound. What are the common causes?
High variability in experiments with compounds like this compound can stem from several factors related to its dual mechanism and general experimental practices:
-
Compound Stability and Handling: Ensure proper storage of this compound, typically at -20°C for powder and -80°C for stock solutions in DMSO to prevent degradation.[2] Avoid repeated freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment to minimize instability in aqueous solutions.[2]
-
Cell Health and Density: Use healthy, logarithmically growing cells and maintain consistent cell seeding densities across all experimental and control wells.[2]
-
Reagent Consistency: Use the same lot of this compound and other key reagents throughout a series of experiments to avoid lot-to-lot variability.
Q4: The potency of this compound in our cell-based assays is much lower than expected from biochemical assays. Why might this be?
Discrepancies between biochemical and cell-based assay results are common. Potential reasons include:
-
Cellular Uptake and Efflux: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps like P-glycoprotein.[2]
-
Cellular Metabolism: The cells may metabolize this compound into a less active or inactive form.[2]
-
Off-Target Effects: In a cellular context, this compound might engage with other targets that are not present in a purified biochemical assay, leading to complex downstream effects that can mask the intended activity.
To investigate this, you can perform co-incubation with an efflux pump inhibitor or use cell lines with lower metabolic activity.
III. Troubleshooting Adenosine Receptor Potentiation Experiments
Q5: How can we confirm that the observed effects are due to adenosine A1 receptor potentiation?
To confirm the involvement of the adenosine A1 receptor, consider the following controls:
-
Use of a Selective Antagonist: Pre-treat your cells or tissues with a selective adenosine A1 receptor antagonist, such as DPCPX. If the effects of this compound are blocked or attenuated by the antagonist, it provides strong evidence for on-target activity.
-
Adenosine Receptor Knockdown/Knockout Models: Utilize cell lines or animal models where the adenosine A1 receptor has been genetically silenced to see if the compound's effect is diminished.
-
Measure Downstream Signaling: Assess downstream signaling events known to be modulated by adenosine A1 receptor activation, such as changes in cAMP levels or the phosphorylation status of key signaling proteins.
Experimental Workflow for Adenosine Receptor Antagonist Control
References
Technical Support Center: Optimizing CP-66713 Concentration for Adenosine A2A Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of CP-66713 for various assays targeting the adenosine A2A receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the adenosine A2A receptor (A2AR). Its primary mechanism of action is to bind to the A2A receptor and block the binding of the endogenous agonist, adenosine. This inhibition prevents the activation of downstream signaling pathways, most notably the Gs alpha subunit (Gαs)-mediated stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1]
Q2: What are the common assays used to characterize this compound activity?
The two primary types of assays used to characterize the activity of A2A receptor antagonists like this compound are:
-
Radioligand Binding Assays: These assays directly measure the affinity of this compound for the A2A receptor by competing with a radiolabeled ligand.[2][3] The output is typically the inhibitor constant (Ki), which indicates the potency of the antagonist.
-
Functional Assays (e.g., cAMP Accumulation Assays): These assays measure the ability of this compound to block the agonist-induced functional response of the A2A receptor, such as the production of cAMP.[1][4] The output is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the maximal agonist response.
Q3: How should I prepare a stock solution of this compound?
This compound is typically supplied as a powder. Due to its limited aqueous solubility, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. Subsequent dilutions to the final desired concentrations for the assay should be made in the assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[5]
Q4: What is a typical concentration range to test for this compound in an initial experiment?
For an initial IC50 determination in a functional assay or a Ki determination in a binding assay, a wide range of this compound concentrations should be tested. A common approach is to use a semi-logarithmic dilution series. For example, you could start with a high concentration of 10 µM and perform 1:10 serial dilutions to cover a range down to the picomolar level (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM). This broad range helps to ensure that the full dose-response curve is captured.
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound concentration in A2A receptor assays.
Issue 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. For adherent cells, check for even cell distribution across the plate. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media. |
| Compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider lowering the highest concentration or using a different solvent for the initial stock. |
Issue 2: No or very weak inhibition observed at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Incorrect Agonist Concentration | Ensure the agonist concentration used to stimulate the receptor is appropriate (typically around the EC80) to allow for a sufficient window for inhibition. |
| Degraded this compound | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression | Verify the expression level of the A2A receptor in your cell line or membrane preparation. |
| Assay Conditions Not Optimal | Optimize incubation time, temperature, and buffer composition. |
Issue 3: Incomplete dose-response curve (no upper or lower plateau).
| Potential Cause | Troubleshooting Step |
| Concentration Range Too Narrow | Broaden the range of this compound concentrations tested, including both higher and lower concentrations. |
| Compound Potency Outside Tested Range | If no inhibition is seen, the compound may be less potent than expected; test higher concentrations. If complete inhibition is seen at the lowest concentration, test lower concentrations. |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the adenosine A2A receptor.
Materials:
-
Membrane preparation from cells expressing the human A2A receptor.
-
Radioligand (e.g., [³H]ZM241385 or another suitable A2A receptor antagonist radioligand).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A2A antagonist like ZM241385).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 0.1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Radioligand at a concentration close to its Kd.
-
This compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control.
-
Membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[1]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Parameter | Description |
| Total Binding | Radioactivity bound in the absence of a competitor. |
| Non-specific Binding | Radioactivity bound in the presence of a saturating concentration of an unlabeled competitor. |
| Specific Binding | Total Binding - Non-specific Binding. |
| IC50 | Concentration of this compound that inhibits 50% of the specific binding of the radioligand. |
| Ki | Inhibitor constant, a measure of the binding affinity of this compound. |
cAMP Functional Assay
This protocol outlines a method to determine the potency (IC50) of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
Whole cells expressing the human A2A receptor (e.g., HEK293 or CHO cells).[1]
-
A2A receptor agonist (e.g., NECA or CGS21680).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1]
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and grow them to the desired confluency.
-
Pre-treatment with Antagonist: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Agonist Stimulation: Add the A2A receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection kit.
-
Data Analysis:
-
Normalize the data to the response of the agonist alone (100%) and the basal level (0%).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation:
| Condition | Description |
| Basal | No agonist or antagonist added. |
| Agonist Control | Cells treated with agonist only. |
| This compound + Agonist | Cells pre-treated with this compound and then stimulated with agonist. |
| IC50 | Concentration of this compound that inhibits 50% of the agonist-induced cAMP production. |
Visualizations
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound in a functional cAMP assay.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
Technical Support Center: Improving the Solubility of CP-66713
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the experimental compound CP-66713. The following information is based on established methods for enhancing the solubility of poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of this compound precipitating when diluted in aqueous media?
A1: This is a common issue for poorly water-soluble compounds like this compound. Precipitation upon dilution into an aqueous buffer from a concentrated organic stock (e.g., DMSO) occurs when the concentration of the compound exceeds its thermodynamic solubility in the final aqueous medium. The organic solvent from the stock solution is diluted, reducing its solvating capacity and causing the compound to fall out of solution.
Q2: What are the initial steps I should take to improve the solubility of this compound for in vitro assays?
A2: Start by exploring simple formulation adjustments. This can include pH modification if this compound has ionizable groups, or the use of co-solvents and surfactants at low concentrations. For early-stage experiments, creating a stock solution in an appropriate organic solvent and ensuring the final concentration in your assay medium remains below the solubility limit is crucial.
Q3: Are there more advanced formulation strategies I can employ for in vivo studies?
A3: Yes, for in vivo applications where higher concentrations and better bioavailability are often required, more advanced techniques are recommended. These include lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), amorphous solid dispersions, and particle size reduction techniques such as nanosuspensions.[1][2][3][4]
Troubleshooting Guide for this compound Solubility Enhancement
This guide provides a systematic approach to improving the solubility of this compound, from simple adjustments to more complex formulation strategies.
Step 1: Basic Characterization and Simple Formulations
The first step is to understand the physicochemical properties of this compound and attempt solubilization using straightforward methods.
-
pH Adjustment: If this compound has acidic or basic functional groups, its solubility will be pH-dependent. Determine the pKa of the compound and adjust the pH of your aqueous medium accordingly to ionize the molecule, which generally increases aqueous solubility.
-
Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.[2] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). It is important to consider the potential toxicity of the co-solvent in your experimental system.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[5] Common laboratory surfactants include Tween® 80 and Cremophor® EL.
Step 2: Advanced Formulation Strategies
If basic methods are insufficient, more advanced formulation strategies can be employed to significantly enhance solubility and improve bioavailability.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within their core and presenting a hydrophilic exterior to the aqueous environment.[2][6]
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid polymer matrix, often in an amorphous state.[2][6] This prevents the drug from crystallizing and can lead to higher apparent solubility and faster dissolution rates.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations are a powerful option.[1][7][8] These systems can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous fluids.[2][3]
-
Particle Size Reduction: Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1] Techniques include micronization and the formation of nanosuspensions.[4][9]
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of the drug, enhancing its interaction with water. | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation if pH changes. |
| Co-solvents | Reduces the polarity of the solvent system, increasing the solubility of non-polar compounds. | Easy to prepare. | Potential for in vitro and in vivo toxicity; may precipitate on dilution. |
| Surfactants | Form micelles that encapsulate the drug, increasing its apparent solubility. | Effective at low concentrations. | Can have toxic effects; may interfere with some biological assays. |
| Cyclodextrins | Form inclusion complexes with the drug, increasing its solubility and stability.[2] | High loading capacity for some drugs; can improve bioavailability.[2] | Can be expensive; potential for nephrotoxicity with some cyclodextrins.[1] |
| Solid Dispersions | The drug is dispersed in a polymer matrix, often in an amorphous state, which has higher energy and solubility than the crystalline form.[2] | Can significantly increase dissolution rate and bioavailability. | Can be physically unstable over time (recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations | The drug is dissolved in a lipid carrier, which can be emulsified in aqueous media.[1][7][8] | Can significantly improve bioavailability for lipophilic drugs; can be tailored for different release profiles.[3] | Can be complex to formulate and characterize; potential for drug precipitation upon digestion. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1] | Applicable to a wide range of drugs; can improve bioavailability. | Can be energy-intensive to produce; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Complex
This protocol describes a general method for preparing a this compound-cyclodextrin inclusion complex using a kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Method:
-
Determine the molar ratio of this compound to HP-β-CD to be tested (e.g., 1:1, 1:2).
-
Accurately weigh the required amounts of this compound and HP-β-CD and place them in the mortar.
-
Add a small amount of a water:ethanol (1:1 v/v) mixture to the powder to form a paste.
-
Knead the paste thoroughly with the pestle for 60 minutes.
-
Dry the resulting solid in a vacuum oven at 40°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.[6][10]
-
Determine the solubility of the complex in your desired aqueous medium and compare it to the solubility of the uncomplexed this compound.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of this compound in a polymer matrix using the solvent evaporation method.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Water bath
Method:
-
Determine the weight ratio of this compound to polymer to be prepared (e.g., 1:1, 1:5, 1:10).
-
Accurately weigh the required amounts of this compound and PVP K30.
-
Dissolve both components in a sufficient amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set to 40-50°C.
-
Continue evaporation until a thin, solid film is formed on the inside of the flask.
-
Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature (using DSC or X-ray powder diffraction) and dissolution properties.[2]
Visualizations
Caption: A troubleshooting workflow for enhancing the solubility of this compound.
Caption: Mechanism of micellar solubilization of a hydrophobic drug like this compound.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 6. researchgate.net [researchgate.net]
- 7. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
CP-66713 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of CP-66713.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potentiator of adenosine receptors. It specifically binds to the adenosine A1 receptor and inhibits the presynaptic uptake of adenosine, which enhances the effects of endogenous adenosine.[1] Additionally, this compound has been noted to possess anti-inflammatory properties through the inhibition of phosphodiesterase (PDE).[1]
Q2: What are the known off-target effects of this compound?
Q3: My experimental results with this compound are unexpected. Could off-target effects be the cause?
A3: Unexpected results are common in experimental biology and can arise from various factors, including off-target effects. If you observe phenotypes that cannot be explained by the potentiation of the adenosine A1 receptor, it is crucial to consider the compound's other known activities, such as phosphodiesterase inhibition. It is also possible that this compound interacts with other proteins that have not yet been characterized.
Q4: How can I determine if the observed effects in my experiment are on-target or off-target?
A4: Several experimental strategies can help distinguish between on-target and off-target effects. These include:
-
Using a structurally unrelated compound: Test a different adenosine A1 receptor potentiator with a distinct chemical structure. If it reproduces the observed phenotype, it is more likely an on-target effect.
-
Rescue experiments: If possible, overexpress the adenosine A1 receptor in your system. This may rescue the on-target phenotype.
-
Knockdown/knockout experiments: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the adenosine A1 receptor. This should abolish the on-target effects of this compound.
-
Profiling against related targets: Assess the activity of this compound against different adenosine receptor subtypes and a panel of phosphodiesterase enzymes to understand its selectivity.
Troubleshooting Guide
This guide provides structured approaches to address common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Unexpected cellular phenotype not consistent with adenosine A1 receptor potentiation. | Inhibition of phosphodiesterases (PDEs) by this compound. | 1. Measure intracellular cAMP and/or cGMP levels in your experimental system after treatment with this compound.2. Test a known, selective PDE inhibitor to see if it phenocopies the effects of this compound. | 1. An increase in cyclic nucleotide levels would suggest PDE inhibition is occurring.2. If the selective PDE inhibitor reproduces the phenotype, it strengthens the hypothesis that this off-target activity is responsible. |
| High cytotoxicity observed at effective concentrations. | Off-target interactions with essential cellular proteins. | 1. Perform a dose-response curve to determine the lowest effective concentration.2. Conduct a broad selectivity screen (e.g., kinome scan, receptor profiling) to identify potential off-target binders. | 1. Using the minimal necessary concentration can reduce off-target-driven toxicity.2. Identification of specific off-targets can provide insights into the mechanism of toxicity. |
| Inconsistent results between different cell lines or tissues. | Differential expression of the primary target, off-targets, or relevant metabolic enzymes. | 1. Quantify the expression levels of the adenosine A1 receptor and relevant PDE isoforms in your experimental models.2. Characterize the metabolic stability of this compound in each system. | 1. Correlation between target/off-target expression and compound efficacy can explain inconsistencies.2. Differences in compound metabolism may lead to varying active concentrations. |
Experimental Protocols
Protocol 1: Kinome Selectivity Profiling
Objective: To assess the off-target activity of this compound against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 1 µM.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., Eurofins DiscoverX, Promega).
-
Assay Format: The service will typically perform a competition binding assay (e.g., KINOMEscan™) or an enzymatic activity assay.
-
Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase.
-
Enzymatic Assay: Measures the direct inhibition of the phosphotransferase activity of each kinase.
-
-
Data Analysis: Results are often reported as percent inhibition relative to a control. Hits are identified as kinases that show significant inhibition (e.g., >50% inhibition at 1 µM). Follow-up with IC50 determination for any significant hits is recommended.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct protein targets of this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a sufficient density. Treat the cells with this compound or a vehicle control (DMSO) for a defined period.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Cell Lysis and Protein Extraction: Lyse the cells to release the soluble protein fraction. The aggregated, denatured proteins are removed by centrifugation.
-
Protein Quantification and Analysis: The amount of soluble protein at each temperature is quantified. Target engagement by this compound will stabilize the protein, leading to a higher melting temperature. This can be detected by:
-
Western Blotting: To assess the stabilization of a specific candidate protein.
-
Mass Spectrometry (ITDRF-CETSA): For an unbiased, proteome-wide identification of targets.
-
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates direct binding.
Visualizations
Caption: Workflow for investigating off-target effects.
Caption: Known signaling pathways of this compound.
References
Preventing CP-66713 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of CP-66713 during experimental procedures. Due to limited publicly available stability data for this compound, this guide combines general best practices for handling chemical compounds with recommended experimental protocols to help you ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potentiator of adenosine receptors. It functions by binding to the adenosine A1 receptor and inhibiting the presynaptic uptake of adenosine. This action increases the concentration of endogenous adenosine in the synaptic cleft, thereby enhancing its effects.[1] this compound has been investigated for its potential antidepressant and anti-inflammatory properties.[1]
Q2: What are the known chemical properties of this compound?
| Property | Value |
| CAS Number | 91896-57-0 |
| Molecular Formula | C₁₅H₁₀ClN₅ |
| Molecular Weight | 295.72 g/mol |
Q3: What are the general storage recommendations for this compound?
While specific stability data is limited, it is recommended to store this compound as a solid in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping the compound at -20°C is advisable. Once in solution, especially in solvents like DMSO, it is best to prepare fresh solutions for each experiment or store aliquots at -80°C for short periods to minimize degradation.
Q4: In what solvents is this compound typically dissolved?
This compound is often dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for in vitro experiments. For subsequent use in aqueous buffers, the DMSO stock solution should be diluted to a final concentration where the DMSO percentage is non-toxic to the experimental system (typically <0.1%).
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses potential issues you might encounter during your experiments and provides strategies to mitigate degradation.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation. The potency of the compound can be compromised if it has degraded, leading to variability in your data.
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Visually Inspect: Check your stock solution for any signs of precipitation or color change.
-
Perform Quality Control: If possible, use an analytical technique like HPLC to check the purity of your stock solution against a freshly prepared standard.
-
-
Optimize Solution Preparation:
-
Prepare Fresh Solutions: Always aim to prepare fresh solutions of this compound immediately before use.
-
Minimize Freeze-Thaw Cycles: If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freezing and thawing.
-
-
Control Experimental Conditions:
-
pH: Be mindful of the pH of your experimental buffers. Extremes in pH can accelerate the degradation of many small molecules. It is advisable to maintain a physiological pH (around 7.4) unless the experimental protocol requires otherwise.
-
Light Exposure: Protect solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil. Photodegradation can be a significant issue for many organic compounds.
-
Temperature: Maintain a consistent and appropriate temperature throughout your experiment. For cell-based assays, ensure the final concentration of this compound is added to the medium just before application to the cells.
-
Issue 2: Precipitation of the compound in aqueous buffer.
This compound, like many organic compounds, may have limited solubility in aqueous solutions.
Troubleshooting Steps:
-
Optimize Solubilization:
-
Ensure the initial stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into your aqueous experimental buffer.
-
Consider using a vortex or brief sonication to aid dissolution.
-
-
Adjust Final Concentration:
-
The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum (e.g., <0.1% DMSO) to prevent precipitation.
-
If precipitation persists, you may need to evaluate the maximum soluble concentration of this compound in your specific buffer system.
-
Experimental Protocols for Stability Assessment
To ensure the reliability of your experimental data, you can perform in-house stability tests for this compound under your specific experimental conditions.
Protocol 1: Assessing Stability in Experimental Buffer
Objective: To determine the stability of this compound in your working buffer over the time course of your experiment.
Methodology:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to your final working concentration in your experimental buffer (e.g., PBS, cell culture medium).
-
Divide the solution into several aliquots in separate, protected containers (e.g., amber microcentrifuge tubes).
-
Incubate the aliquots at the temperature of your experiment (e.g., 37°C for cell-based assays).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of the intact this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Plot the concentration of this compound against time to determine its degradation rate.
Hypothetical Stability Data in Physiological Buffer (pH 7.4, 37°C)
| Time (hours) | This compound Concentration (% of initial) |
| 0 | 100% |
| 2 | 98% |
| 4 | 95% |
| 8 | 90% |
| 24 | 75% |
Protocol 2: Assessing Photostability
Objective: To determine the sensitivity of this compound to light.
Methodology:
-
Prepare two sets of this compound solutions in your experimental buffer.
-
Wrap one set of containers completely in aluminum foil to protect them from light (dark control).
-
Expose the other set to ambient laboratory light or a controlled light source for the duration of your typical experiment.
-
At the end of the exposure period, analyze the concentration of intact this compound in both the light-exposed and dark control samples using HPLC.
-
A significant difference in concentration between the two groups indicates photodegradation.
Hypothetical Photostability Data (8 hours exposure)
| Condition | This compound Concentration (% of initial) |
| Dark Control | 91% |
| Light Exposed | 65% |
Visualizing Pathways and Workflows
Adenosine Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the adenosine A1 receptor, which is modulated by this compound.
Caption: Simplified Adenosine A1 Receptor Signaling Pathway.
Experimental Workflow for Stability Assessment
This diagram outlines the logical steps for assessing the stability of this compound.
References
Technical Support Center: CP-66713
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when working with CP-66713.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Recent data consistently identifies this compound as a selective antagonist for the adenosine A2A receptor (A2AR).[1] There have been conflicting reports from some vendors; however, the consensus in the scientific literature and specialized chemical supplier databases is that its primary target is the A2A receptor.
Q2: I am observing lower than expected potency or no effect in my assay. What are the potential causes?
Several factors could contribute to this observation:
-
Endogenous Adenosine Levels: The presence of endogenous adenosine in your cell culture or tissue preparation can compete with this compound for binding to the A2A receptor. This is a common variable in adenosine receptor assays. Consider including an adenosine deaminase (ADA) treatment step to degrade endogenous adenosine.
-
Solubility Issues: Like many heterocyclic small molecules, this compound may have limited aqueous solubility. Precipitation of the compound can significantly reduce its effective concentration.
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
-
Assay-Specific Conditions: The choice of cell line, receptor expression levels, and the specific functional readout can all influence the apparent potency of an antagonist.
Q3: My results with this compound are variable between experiments. What steps can I take to improve consistency?
Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Compound Handling: Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before use.
-
Control for Endogenous Adenosine: As mentioned above, consistent treatment with adenosine deaminase can reduce variability caused by fluctuating endogenous adenosine levels.
-
Monitor Cell Health and Passage Number: Changes in cell health or using cells at a high passage number can alter receptor expression and signaling pathways.
-
Ensure Consistent Assay Timing: The duration of compound incubation and subsequent assay steps should be kept constant across all experiments.
Q4: Are there known off-target effects for this compound?
While specific off-target screening data for this compound is not widely published, it is crucial to consider the possibility of off-target activities, especially at higher concentrations. If you observe unexpected effects, consider performing counter-screens against other adenosine receptor subtypes (A1, A2B, A3) or other related G-protein coupled receptors.
Troubleshooting Guide
Issue 1: Compound Solubility and Precipitation
Symptoms:
-
Visible precipitate in stock solutions or assay media.
-
Inconsistent results at higher concentrations.
-
Lower than expected potency.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Poor aqueous solubility | Prepare high-concentration stock solutions in 100% DMSO. For working solutions, dilute the stock in aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%). |
| Precipitation upon dilution | Decrease the final concentration of the compound. Use a different co-solvent, such as ethanol or PEG 400, in your initial stock. Consider using a surfactant like Tween 80 or complexation with cyclodextrins. |
| Incorrect pH | For compounds with ionizable groups, adjusting the pH of the buffer can improve solubility. |
Issue 2: Assay-Dependent Variability
Symptoms:
-
Potency of this compound differs significantly between different assay formats (e.g., binding vs. functional).
-
Observing partial agonism or inverse agonism.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Presence of endogenous adenosine | Incorporate an adenosine deaminase (ADA) treatment step in your protocol to remove endogenous adenosine, which can compete with the antagonist. |
| Constitutive receptor activity | In systems with high constitutive A2A receptor activity, an antagonist may appear to have no effect or act as an inverse agonist. Characterize the basal activity of your system. |
| Different signaling pathways | The potency of an antagonist can vary depending on the specific signaling pathway being measured (e.g., cAMP accumulation vs. β-arrestin recruitment). |
Quantitative Data Summary
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Receptor | Species | Reference |
| Ki | 22 nM | Adenosine A2A | Human | [1] |
Experimental Protocols
Standard Radioligand Binding Assay Protocol for A2A Receptor
This protocol provides a general framework for assessing the binding of this compound to the human A2A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human A2A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Adenosine Deaminase Treatment: Pre-treat the membrane preparation with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.
-
Competition Binding:
-
Incubate the membranes with a fixed concentration of a radiolabeled A2A antagonist (e.g., [3H]ZM241385 or [3H]SCH 58261) and a range of concentrations of this compound.
-
Incubate for 60-90 minutes at room temperature.
-
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Antagonism of the Adenosine A2A Receptor Signaling Pathway by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Technical Support Center: CP-66713
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CP-66713. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the adenosine A2A receptor.[1] It has been shown to have a 13-fold selectivity for the A2A receptor over the A1 receptor.[1]
Q2: What is the chemical name for this compound?
A2: The chemical name for this compound is 4-amino-8-chloro-1-phenyl[2][3][4]triazolo[4,3-a]quinoxaline.[1]
Q3: What is a common solvent for dissolving this compound?
A3: Based on available information for similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound. It is important to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q4: What are the key considerations for selecting a vehicle control in my experiments with this compound?
A4: The selection of a proper vehicle control is critical for interpreting your experimental results accurately. The vehicle control should be the same solvent used to dissolve this compound, at the same final concentration used in your experimental conditions. For example, if you are using a 0.1% final concentration of DMSO to deliver this compound to your cells, your vehicle control should be 0.1% DMSO in the same cell culture medium. This ensures that any observed effects are due to the compound itself and not the solvent.
Troubleshooting Guides
In Vitro / Cell-Based Assays
Problem: I am not observing the expected antagonist effect of this compound on cAMP levels.
-
Possible Cause 1: Inadequate concentration of this compound.
-
Troubleshooting: Ensure you are using a concentration of this compound that is appropriate for inhibiting the A2A receptor. The reported IC50 for this compound at the A2 receptor is 21 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Issues with the agonist stimulation.
-
Troubleshooting: Verify the concentration and activity of the adenosine A2A receptor agonist you are using to stimulate cAMP production (e.g., NECA). The agonist should be freshly prepared and used at a concentration that elicits a robust and reproducible increase in cAMP.
-
-
Possible Cause 3: Vehicle-related effects.
-
Troubleshooting: High concentrations of DMSO can have independent effects on cells. Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and that your vehicle control contains the same concentration of DMSO.
-
Problem: I am observing cellular toxicity or off-target effects.
-
Possible Cause 1: High concentration of this compound.
-
Troubleshooting: While this compound is reported to be selective, very high concentrations may lead to off-target effects. Lower the concentration of this compound and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to rule out toxicity.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting: As mentioned, high concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Lower the final solvent concentration and ensure it is consistent across all experimental and control groups.
-
In Vivo Studies
Problem: I am having difficulty with the in vivo formulation and administration of this compound.
-
Possible Cause 1: Poor solubility in the chosen vehicle.
-
-
A small percentage of an organic solvent like DMSO to initially dissolve the compound.
-
A surfactant or co-solvent such as Tween® 80 or PEG400 to maintain solubility in an aqueous solution.
-
A final aqueous component like saline or phosphate-buffered saline (PBS).
-
-
It is crucial to perform small-scale formulation tests to ensure the compound remains in solution and does not precipitate upon addition of the aqueous components. The final formulation should be clear and free of visible particles.
-
-
Possible Cause 2: Vehicle-induced toxicity or side effects.
-
Troubleshooting: The chosen vehicle should be well-tolerated by the animals at the administered volume and concentration. Always include a vehicle-only control group in your in vivo experiments to assess any potential effects of the formulation itself. Monitor animals for any signs of distress or adverse reactions.
-
Quantitative Data
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 21 nM | Adenosine A2 | Rat | [1] |
Experimental Protocols
Protocol 1: In Vitro Adenosine A2A Receptor Antagonism Assay (cAMP Measurement)
This protocol is a generalized procedure based on the reported activity of this compound.[1] Researchers should optimize the conditions for their specific cell line or tissue preparation.
-
Cell Culture: Culture cells expressing the adenosine A2A receptor (e.g., PC12 cells or transfected HEK293 cells) in appropriate media.
-
Cell Plating: Seed cells in a multi-well plate at a density that allows for optimal growth and response.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations. Also, prepare a stock solution of a known A2A receptor agonist (e.g., NECA).
-
Pre-incubation with Antagonist: Pre-incubate the cells with various concentrations of this compound or vehicle control (containing the same final DMSO concentration) for a sufficient time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add the A2A receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10-15 minutes) at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Adenosine A2A receptor signaling pathway and the antagonistic action of this compound.
Caption: Logic for preparing the appropriate vehicle control in experiments with this compound.
References
- 1. 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines. A novel class of potent adenosine receptor antagonists and potential rapid-onset antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 91896-57-0 | RDA89657 | Biosynth [biosynth.com]
- 3. Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Interpreting unexpected data from CP-66713 studies
Disclaimer: No public scientific data could be found for a compound designated "CP-66713." The following technical support guide has been created for a hypothetical kinase inhibitor, Compound-K , to serve as a comprehensive template. The data and scenarios presented are illustrative and designed to address common challenges encountered during the study of novel kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of Compound-K?
Compound-K is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX). It is designed to bind to the ATP-binding pocket of TKX, thereby preventing the phosphorylation of its downstream substrates. This action is intended to block the TKX signaling pathway, which is implicated in certain proliferative diseases.
Q2: What are the expected IC50 values for Compound-K against its primary target and in cellular assays?
The expected potency of Compound-K can vary based on the assay format. Below is a summary of typical IC50 values.
| Assay Type | Target/Cell Line | Expected IC50 (nM) |
| Biochemical Kinase Assay | Recombinant TKX | 5 - 15 |
| Cell-Based Proliferation Assay | Cancer Cell Line A | 50 - 150 |
| Target Engagement Assay (CETSA) | Cancer Cell Line A | 75 - 200 |
Q3: How should I prepare and store Compound-K?
For optimal performance, Compound-K should be dissolved in 100% DMSO to create a stock solution of 10 mM. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cellular experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can lead to solvent-induced artifacts.[1]
Troubleshooting Guides
Issue 1: Higher than expected IC50 in the biochemical assay.
If you are observing a weaker than expected potency for Compound-K in your in vitro kinase assay, consider the following troubleshooting steps:
-
ATP Concentration: The IC50 of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure that the ATP concentration is at or near the Km value for the TKX enzyme.[2][3]
-
Enzyme Activity: Verify the activity of your recombinant TKX enzyme. Improper storage or multiple freeze-thaw cycles can lead to a loss of activity.[1]
-
Reagent Quality: Ensure the purity and stability of all reagents, especially ATP and the substrate.[1]
Issue 2: Observing a bell-shaped dose-response curve in cellular assays.
A bell-shaped or non-monotonic dose-response curve, where the inhibitory effect decreases at higher concentrations, can be perplexing.[4] Here are potential causes and how to investigate them:
-
Off-Target Effects: At high concentrations, Compound-K might be engaging with other kinases or cellular targets that counteract the inhibitory effect on the TKX pathway.[4] Consider performing a broad kinome scan to identify potential off-target interactions.[5]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific effects.[4] You can test for this by including a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer to disrupt aggregates.[4]
-
Cellular Toxicity: High concentrations of the compound may be inducing cytotoxicity, leading to a decrease in the measured response due to cell death.[4] It is crucial to perform a parallel cytotoxicity assay (e.g., using a marker of cell viability like CellTiter-Glo®) to distinguish between targeted inhibition and general toxicity.[4]
Experimental Protocols
Protocol 1: In Vitro TKX Kinase Assay
This protocol outlines a general procedure for measuring the activity of Compound-K against recombinant TKX enzyme using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant TKX enzyme
-
TKX peptide substrate
-
Compound-K
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of Compound-K in DMSO.
-
Add 5 µL of kinase reaction buffer to each well of a 384-well plate.
-
Add 1 µL of the serially diluted Compound-K or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the TKX enzyme and substrate mix to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at the Km for TKX.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagents according to the manufacturer's protocol.[6][7]
-
Read the luminescence on a compatible plate reader.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that Compound-K is binding to its intended target, TKX, within a cellular context.[8][9][10]
Materials:
-
Cancer Cell Line A (expressing TKX)
-
Compound-K
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (anti-TKX and a loading control)
Procedure:
-
Culture Cancer Cell Line A to approximately 80% confluency.
-
Treat the cells with various concentrations of Compound-K or DMSO (vehicle control) for 2 hours at 37°C.[2]
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler.[2]
-
Lyse the cells by freeze-thaw cycles.[2]
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.
-
Analyze the soluble protein fraction by Western blotting using an anti-TKX antibody to detect the amount of soluble TKX at each temperature.
-
A positive target engagement will result in a thermal stabilization of TKX in the presence of Compound-K, shifting the melting curve to higher temperatures.
Visualizations
Caption: Simplified TKX signaling pathway and the inhibitory action of Compound-K.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical workflow for troubleshooting unexpected data from Compound-K studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
CP-66713 batch-to-batch variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability issues when working with CP-66713.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound between different batches. What could be the primary cause?
A1: Batch-to-batch variability in the IC50 value of a compound like this compound can stem from several factors, broadly categorized as issues with the compound itself or variations in the experimental setup.
-
Compound Integrity and Purity: Differences in the purity profile, presence of isomers, or degradation of the compound between batches can significantly alter its biological activity.
-
Compound Handling and Storage: Improper storage conditions (e.g., temperature, light exposure) can lead to degradation of the compound.[1][2][3] Factors such as repeated freeze-thaw cycles of stock solutions can also contribute to variability.
-
Assay Conditions: Minor variations in experimental conditions, such as cell passage number, seeding density, media composition, and incubation times, can lead to inconsistent results.[4]
Q2: How can we validate the consistency of a new batch of this compound?
A2: To ensure the consistency of a new batch, a series of validation experiments are recommended. This process, often referred to as "bridging," helps to confirm that the new batch exhibits a comparable biological and physical profile to a previously validated reference batch.
A comprehensive approach includes:
-
Analytical Chemistry: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the identity, purity, and integrity of the new batch.
-
In Vitro Bioassay: Conduct a side-by-side comparison of the new batch with a reference batch in your primary biological assay. The goal is to demonstrate a comparable dose-response curve and IC50 value.
-
Solubility Assessment: Confirm that the new batch has similar solubility characteristics to the reference batch in your experimental buffer or media.
Q3: Our downstream analysis following this compound treatment is showing inconsistent pathway inhibition. What could be the cause?
A3: Inconsistent downstream effects, assuming consistent treatment conditions, often point towards issues with the biological system or the compound's stability in the assay medium.
-
Cell Line Stability: High-passage number cell lines can exhibit genetic drift, leading to altered signaling pathway activity and a varied response to inhibitors.[4]
-
Compound Stability in Media: this compound may have limited stability in cell culture media, degrading over the course of the experiment. This can lead to a decrease in the effective concentration of the active compound over time.
-
Variations in Baseline Pathway Activity: The basal activation state of the target pathway can fluctuate depending on cell density, serum concentration, and other culture conditions.[4]
Troubleshooting Guides
Guide 1: Investigating Inconsistent IC50 Values
This guide provides a step-by-step workflow to troubleshoot variability in the half-maximal inhibitory concentration (IC50) of this compound.
Experimental Workflow: IC50 Variability Troubleshooting
Caption: Workflow for troubleshooting inconsistent IC50 values.
Experimental Protocols:
-
Protocol 1.1: Purity and Identity Verification by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of each this compound batch in a suitable solvent (e.g., DMSO).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Compare the chromatograms of the different batches. The retention time of the main peak should be consistent, and the purity, calculated as the area of the main peak relative to the total peak area, should be within an acceptable range (e.g., >98%).
-
-
Protocol 1.2: Cell Line Authentication
-
Method: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.
-
Frequency: Perform authentication at the beginning of a series of experiments and after thawing a new vial of cells.
-
Passage Number: Maintain a low passage number for your cell lines, as high-passage cells can exhibit altered phenotypes.[4]
-
Quantitative Data Summary:
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.9% | >98% |
| IC50 (nM) | 15.5 | 16.2 | Within 2-fold of Reference |
| Solubility (µg/mL) | >100 | >100 | Comparable to Reference |
Guide 2: Assessing Compound Stability in Assay Media
This guide outlines a procedure to determine the stability of this compound in your cell culture media over the course of an experiment.
Experimental Protocol: Compound Stability Assessment
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your cellular assay (e.g., 37°C, 5% CO2).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of intact this compound in each aliquot by HPLC or LC-MS.
-
Evaluation: Plot the concentration of this compound against time to determine its stability profile.
Data Interpretation:
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 8 | 9.1 | 91% |
| 24 | 7.5 | 75% |
| 48 | 5.2 | 52% |
A significant decrease in concentration over time suggests that compound degradation may be contributing to experimental variability.
Signaling Pathway
Hypothetical Mechanism of Action of this compound:
This compound is a selective inhibitor of the Variability Associated Kinase (VAK) , a key component of the VAK-MAPK signaling cascade. Inhibition of VAK by this compound prevents the phosphorylation and activation of downstream targets, leading to a blockage of proliferation and survival signals.
References
Validation & Comparative
A Comparative Efficacy Analysis of Adenosine A2A Receptor Antagonists: CP-66713 and Istradefylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective adenosine A2A receptor antagonists: CP-66713 and Istradefylline. While both compounds share a common mechanism of action, the extent of publicly available efficacy data differs significantly, with Istradefylline being a clinically approved therapeutic for Parkinson's disease. This document aims to present the available data for both compounds, detail relevant experimental methodologies, and visualize key biological and experimental processes.
Introduction to Adenosine A2A Receptor Antagonism
The adenosine A2A receptor is a G-protein coupled receptor predominantly found in the basal ganglia, a region of the brain crucial for motor control. In conditions like Parkinson's disease, the degeneration of dopaminergic neurons leads to an overactivity of the indirect pathway in the basal ganglia, contributing to motor symptoms. Adenosine A2A receptors are highly expressed on the neurons of this indirect pathway, and their activation is inhibitory. By blocking these receptors, A2A antagonists can disinhibit this pathway, thereby improving motor function. This non-dopaminergic approach offers a novel strategy for managing Parkinson's disease, particularly in reducing "OFF" time, the periods when the effects of levodopa wear off and symptoms return.[1][2][3]
Compound Overview and Available Data
A direct comparative efficacy study between this compound and Istradefylline has not been identified in the public domain. Therefore, this guide presents the available data for each compound individually to provide a basis for understanding their respective profiles.
This compound
This compound is a selective adenosine A2A receptor antagonist. The primary piece of quantitative data available for this compound is its binding affinity (Ki) for the A2A receptor.
| Compound | Target | Ki |
| This compound | Adenosine A2A Receptor | 22 nM |
Table 1: Binding Affinity of this compound.
The limited publicly available information on this compound restricts a detailed comparison of its efficacy. Further preclinical and clinical studies would be necessary to fully characterize its therapeutic potential.
Istradefylline (KW-6002)
Istradefylline, also known as KW-6002, is a selective adenosine A2A receptor antagonist that has been approved by the FDA as an adjunctive treatment to levodopa/carbidopa in adult patients with Parkinson's disease experiencing "OFF" episodes.[4] Its efficacy in reducing "OFF" time has been evaluated in numerous clinical trials.
A pooled analysis of eight randomized, double-blind, placebo-controlled phase 2b/3 studies provides a comprehensive overview of Istradefylline's clinical efficacy.
| Treatment Group | Mean Change from Baseline in "OFF" Time (hours/day) | Placebo-Adjusted Difference (hours/day) | p-value |
| Placebo | -0.23 to -0.6 | N/A | N/A |
| Istradefylline 20 mg/day | -0.99 | -0.38 to -0.76 | <0.01 |
| Istradefylline 40 mg/day | -0.96 | -0.45 to -0.74 | <0.001 |
Table 2: Pooled Efficacy Data of Istradefylline in Reducing "OFF" Time in Parkinson's Disease Patients.[5][6]
These results demonstrate a statistically significant and clinically meaningful reduction in "OFF" time for patients treated with Istradefylline compared to placebo. The most common adverse event reported was dyskinesia.[5][6]
Experimental Protocols
Radioligand Binding Assay for Ki Determination (General Protocol)
The determination of the inhibitory constant (Ki) of a test compound like this compound for the adenosine A2A receptor is typically performed using a competitive radioligand binding assay.
Objective: To determine the affinity of a non-labeled compound (competitor) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor.
Materials:
-
Cell membranes expressing the human adenosine A2A receptor.
-
Radioligand: A high-affinity A2A receptor antagonist, such as [³H]-ZM241385.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a non-labeled A2A antagonist like theophylline).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the A2A receptor are prepared and protein concentration is determined.
-
Assay Setup: In a multi-well plate, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand ([³H]-ZM241385).
-
Increasing concentrations of the test compound (this compound).
-
Cell membrane preparation.
-
For determining non-specific binding, a saturating concentration of a non-labeled antagonist is added instead of the test compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration at which it inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Methodology for "OFF" Time Assessment (General Overview for Istradefylline)
The efficacy of Istradefylline in reducing "OFF" time in Parkinson's disease patients was evaluated in randomized, double-blind, placebo-controlled, multi-center clinical trials.
Objective: To assess the efficacy and safety of Istradefylline as an adjunctive therapy to levodopa in patients with Parkinson's disease experiencing motor fluctuations.
Study Design:
-
Participants: Patients with a diagnosis of Parkinson's disease, treated with a stable dose of levodopa/carbidopa, and experiencing a certain amount of "OFF" time per day (e.g., ≥ 2 hours).
-
Randomization: Patients are randomly assigned to receive a specific dose of Istradefylline (e.g., 20 mg or 40 mg once daily) or a matching placebo.
-
Blinding: Both the patients and the investigators are unaware of the treatment assignment.
-
Treatment Period: Typically 12 weeks.
-
Primary Efficacy Endpoint: The change from baseline in the total daily "OFF" time, as recorded by patients in a daily diary.
-
Secondary Efficacy Endpoints: May include changes in "ON" time without troublesome dyskinesia, scores on the Unified Parkinson's Disease Rating Scale (UPDRS), and clinician and patient global impression scores.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
Data Collection:
-
Patients complete a daily diary to record their motor status (e.g., "OFF," "ON," "ON with troublesome dyskinesia") at regular intervals throughout the day.
-
Clinical assessments (e.g., UPDRS) are performed by trained raters at baseline and at specified follow-up visits.
Statistical Analysis:
-
The primary efficacy analysis typically compares the change from baseline in "OFF" time between the Istradefylline and placebo groups using appropriate statistical models (e.g., analysis of covariance - ANCOVA).
Visualizations
Signaling Pathway
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of antagonists.
Experimental Workflow
Caption: General experimental workflow for a competitive radioligand binding assay.
Conclusion
References
- 1. Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 3. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 4. Istradefylline for OFF Episodes in Parkinson’s Disease: A US Perspective of Common Clinical Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. motorfluctuations.com [motorfluctuations.com]
Comparison of CP-66713 to Standard of Care in Rheumatoid Arthritis: A Data Gap Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This document aimed to provide a comprehensive comparison of the investigational compound CP-66713 with the current standard of care for Rheumatoid Arthritis (RA). However, a thorough literature search did not yield any publicly available preclinical or clinical data evaluating the efficacy or safety of this compound in the context of rheumatoid arthritis or other inflammatory arthritides. Therefore, a direct, data-driven comparison as outlined in the initial request is not possible at this time.
This guide will instead provide a detailed overview of the established standard of care for rheumatoid arthritis and discuss the theoretical rationale for investigating a compound with the mechanism of action of this compound in this disease space, highlighting the existing data gap.
Understanding the Investigational Compound: this compound
This compound is characterized as a potentiator of adenosine receptors. Its primary mechanism of action involves binding to the adenosine A1 receptor and inhibiting the presynaptic uptake of adenosine. This action effectively increases the concentration of endogenous adenosine, which can then exert its effects through its various receptors. Preclinical studies have demonstrated its potential in models of depression and have also indicated anti-inflammatory properties through the inhibition of phosphodiesterase activity.
The Current Standard of Care in Rheumatoid Arthritis
The management of rheumatoid arthritis has evolved significantly, with a focus on early and aggressive treatment to prevent irreversible joint damage and improve long-term outcomes. The current standard of care is multifaceted and guided by a "treat-to-target" strategy, which aims to achieve low disease activity or remission.
Pharmacological therapies form the cornerstone of RA management and are categorized as follows:
-
Conventional Synthetic Disease-Modifying Antirheumatic Drugs (csDMARDs): Methotrexate is the anchor drug and first-line therapy for most patients with RA.[1][2] It can be used as a monotherapy or in combination with other csDMARDs, such as sulfasalazine and hydroxychloroquine (known as "triple therapy").
-
Biologic DMARDs (bDMARDs): These are genetically engineered proteins that target specific components of the immune system involved in the inflammatory cascade of RA. They are typically used in patients who have had an inadequate response to csDMARDs. Major classes of bDMARDs include:
-
Tumor Necrosis Factor (TNF) inhibitors
-
Interleukin-6 (IL-6) receptor inhibitors
-
T-cell co-stimulation modulators
-
B-cell depleting agents
-
-
Targeted Synthetic DMARDs (tsDMARDs): These are small molecules that inhibit intracellular signaling pathways, primarily the Janus kinase (JAK) pathway, which is crucial for cytokine signaling in RA.
-
Corticosteroids: These potent anti-inflammatory drugs are often used as a bridging therapy to control symptoms while waiting for DMARDs to take effect or to manage disease flares.[2]
The choice of therapy is tailored to the individual patient based on disease activity, prognostic factors, co-morbidities, and patient preference.
Quantitative Comparison of Standard of Care Therapies
Below is a summary table of the efficacy of commonly used standard of care treatments for rheumatoid arthritis, based on landmark clinical trials.
| Therapeutic Class | Drug Example | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate* |
| csDMARD | Methotrexate | ~40-50% | ~20-30% | ~10-15% |
| bDMARD (TNF-i) | Adalimumab + MTX | ~60-70% | ~40-50% | ~20-30% |
| bDMARD (IL-6R-i) | Tocilizumab + MTX | ~60-70% | ~35-45% | ~15-25% |
| tsDMARD (JAK-i) | Tofacitinib + MTX | ~55-65% | ~30-40% | ~10-20% |
*ACR20/50/70 represents a 20%, 50%, or 70% improvement in tender and swollen joint counts and other physician and patient-reported outcomes. Response rates are approximate and can vary based on the specific clinical trial and patient population.
The Adenosine Pathway in Rheumatoid Arthritis: A Theoretical Rationale for this compound
While no direct evidence links this compound to rheumatoid arthritis, its mechanism of action provides a plausible, albeit speculative, rationale for its investigation in this disease. The adenosine signaling pathway is known to play a significant role in inflammation.
All four adenosine receptors (A1, A2A, A2B, and A3) are expressed in the synovial tissue of patients with rheumatoid arthritis.[2][3][4][5] Notably, the anti-inflammatory effects of methotrexate, the cornerstone of RA therapy, are partially mediated through the release of adenosine and subsequent activation of adenosine receptors, particularly the A2A and A3 subtypes.[2] Agonists of the A2A and A3 receptors have demonstrated anti-inflammatory effects in preclinical models of arthritis.[2]
This compound, by potentiating adenosine A1 receptor signaling, could theoretically modulate the inflammatory response in RA. However, the precise role of the A1 receptor in the context of RA joint inflammation is less well-defined compared to the A2A and A3 receptors.
Below is a simplified representation of the adenosine signaling pathway in the context of inflammation.
Caption: Simplified adenosine signaling pathway in inflammation.
Experimental Protocols: A Necessary Next Step
To evaluate the potential of this compound in rheumatoid arthritis, a series of preclinical studies would be required. The following outlines a logical experimental workflow.
Caption: Proposed experimental workflow for evaluating this compound in RA.
Conclusion and Future Directions
References
- 1. Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Anti-Inflammatory Effects of Endogenously Released Adenosine in Synovial Cells of Osteoarthritis and Rheumatoid Arthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine inhibits TNFα-induced MMP-3 production in MH7A rheumatoid arthritis synoviocytes via A2A receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended intracellular target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches for validating the target engagement of kinase inhibitors, using a hypothetical compound, CP-66713, as an example.
The following sections detail common experimental methodologies, present data in a comparative format, and include workflow diagrams to illustrate the processes involved in validating the interaction of a kinase inhibitor with its target protein within a cellular environment.
Comparison of Target Engagement Validation Methods
Choosing the appropriate assay for validating target engagement depends on various factors, including the specific research question, the available resources, and the desired throughput. The table below summarizes the key characteristics of three widely used methods.
| Assay Method | Principle | Typical Quantitative Output | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Thermal Shift (ΔTagg) or EC50 from Isothermal Dose-Response Fingerprint (ITDRF). | Measures target engagement in intact cells without requiring compound or protein modification.[1][2][3] | Lower throughput compared to some in vitro assays; may not be suitable for all targets. |
| In Vitro Kinase Assay | Measures the enzymatic activity of a purified kinase in the presence of an inhibitor. | IC50 (half-maximal inhibitory concentration).[4] | High-throughput; allows for direct measurement of inhibitory potency.[4] | Does not confirm target engagement within a cellular context; may not reflect cellular permeability or off-target effects. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells via bioluminescence resonance energy transfer (BRET).[5][6] | Apparent cellular affinity (EC50) and fractional occupancy.[5] | Quantitative measurement in live cells; high-throughput compatible.[5][6] | Requires genetic modification of the target protein; relies on a competitive binding format.[6] |
| Western Blotting | Detects the phosphorylation status of a downstream substrate of the target kinase. | Densitometric analysis of protein bands representing phosphorylated vs. total protein.[7] | Provides information on the functional consequence of target engagement; widely accessible technique.[7] | Indirect measure of target engagement; can be influenced by other signaling pathways. |
Experimental Protocols
Detailed and robust experimental protocols are essential for generating reliable and reproducible data. Below are methodologies for the key experiments discussed.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is designed to determine the thermal stabilization of a target kinase upon binding of this compound in intact cells.[1][2][3]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
After treatment, wash the cells with PBS.
-
Resuspend cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]
3. Cell Lysis:
-
Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to induce lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the aggregated proteins.[8]
4. Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble target protein remaining by Western blotting or other protein detection methods like ELISA.
In Vitro Kinase Assay Protocol
This protocol measures the direct inhibitory effect of this compound on the activity of its purified target kinase.[9]
1. Reaction Setup:
-
In a microplate, combine the purified target kinase, a suitable substrate (e.g., a generic peptide or protein), and a buffer containing ATP and MgCl2.
-
Add serial dilutions of this compound or a vehicle control to the wells.
2. Kinase Reaction:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
3. Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate.
-
Fluorescence/Luminescence-based assays: Using modified ATP analogs or antibodies to detect product formation.
-
4. Data Analysis:
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Western Blotting Protocol for Downstream Substrate Phosphorylation
This protocol assesses the functional consequence of target engagement by measuring the phosphorylation of a known downstream substrate of the target kinase.[7][10][11][12]
1. Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound as described in the CETSA protocol.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a protein assay (e.g., BCA or Bradford).
3. Gel Electrophoresis and Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize, re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a digital imager or X-ray film.
-
Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein is used to determine the effect of the inhibitor.
Visualizing Workflows and Pathways
Diagrams are provided below to illustrate a representative signaling pathway, the experimental workflows for CETSA and kinase activity assessment, and a logical comparison of the validation methods.
Figure 1: Representative MAPK signaling pathway with inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. In vitro kinase assay [protocols.io]
- 10. ucallmlab.com [ucallmlab.com]
- 11. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Reproducibility of CP-66713 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for CP-66713, a potent adenosine A2 receptor antagonist. Due to the limited publicly available data on this compound, this guide compares its initial in vitro findings with those of other well-characterized adenosine A2A receptor antagonists, namely SCH-58261, ZM 241385, and Istradefylline (KW-6002). This comparison aims to contextualize the potential of this compound and highlight the experimental data necessary to establish a more comprehensive understanding of its pharmacological profile.
Data Presentation
In Vitro Receptor Binding Affinity and Potency
The following table summarizes the reported in vitro binding affinities and functional potencies of this compound and comparator compounds at the adenosine A2A receptor.
| Compound | Test System | Radioligand | Parameter | Value | Selectivity (A1 vs A2A) | Reference |
| This compound | Rat Striatal Homogenate | [³H]-NECA | IC₅₀ | 21 nM | 13-fold for A2 | [1] |
| SCH-58261 | Rat Striatal Membranes | [³H]-SCH 58261 | Kᵢ | 1.3 nM | 323-fold for A2A | |
| Rat Striatal Membranes | [³H]-SCH 58261 | Kₔ | 0.70 nM | [2] | ||
| Human A2A Receptor (HEK293 cells) | [³H]-CGS 21680 | Kᵢ | 0.6 nM | >478-fold for A2A | [3][4] | |
| ZM 241385 | Rat Striatal Membranes | [³H]-ZM 241385 | Kₔ | 0.14 nM | ~71-fold for A2A | [5] |
| CHO cell membranes (human A2A) | [³H]-ZM 241385 | Kₔ | 0.23 nM | [5] | ||
| Istradefylline (KW-6002) | Human A2A Receptor | Kᵢ | 2.2 nM | ~55-fold for A2A | [4] |
Note: IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (inhibition constant) and Kₔ (dissociation constant) are measures of binding affinity; lower values indicate higher affinity.
Experimental Protocols
Adenosine A1 and A2 Receptor Binding Assays (as described for this compound)
The methodology for determining the adenosine A1 and A2 receptor affinity of this compound was based on radioligand binding assays using rat brain tissue homogenates.[1]
A1 Receptor Binding Assay:
-
Tissue Preparation: Rat cerebral cortex membranes were prepared.
-
Radioligand: [³H]-CHA (N⁶-cyclohexyladenosine), a selective A1 agonist.
-
Incubation: Membranes were incubated with [³H]-CHA in the presence of various concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand were separated by filtration.
-
Detection: The amount of bound radioactivity was quantified by liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibited 50% of the specific binding of [³H]-CHA was determined as the IC₅₀ value.
A2 Receptor Binding Assay:
-
Tissue Preparation: Rat striatal homogenate was used.
-
Radioligand: [³H]-NECA (5'-(N-ethylcarboxamido)adenosine), a non-selective adenosine agonist.
-
Assay Condition: The assay was performed in the presence of unlabeled N⁶-cyclopentyladenosine to block the binding of [³H]-NECA to A1 receptors, thus making the assay selective for A2 receptors.
-
Incubation, Separation, Detection, and Analysis: The subsequent steps were similar to the A1 receptor binding assay to determine the IC₅₀ value for the A2 receptor.
Mandatory Visualization
Adenosine A2A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the adenosine A2A receptor, which is antagonized by compounds like this compound.
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Binding Assay
This diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the affinity of a compound like this compound.
Caption: A typical workflow for a radioligand binding assay.
Logical Relationship of Adenosine Receptor Antagonism in Parkinson's Disease
The diagram below illustrates the rationale for using adenosine A2A receptor antagonists as a therapeutic strategy in Parkinson's disease, a primary area of investigation for this class of compounds.
Caption: The role of A2A receptor antagonists in modulating motor symptoms in Parkinson's.
Conclusion and Future Directions
The initial findings for this compound demonstrate its potency as an adenosine A2 receptor antagonist in vitro.[1] However, a comprehensive evaluation of its therapeutic potential requires further investigation. To establish the reproducibility and expand upon these initial findings, the following experimental data would be necessary:
-
In vitro functional assays: cAMP accumulation assays to confirm its antagonist activity and determine its potency (EC₅₀ or Kₑ).
-
Receptor selectivity profiling: Broader screening against other adenosine receptor subtypes (A2B, A3) and other G-protein coupled receptors to fully characterize its selectivity.
-
In vivo pharmacokinetic studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-like characteristics.
-
In vivo efficacy studies: Evaluation in animal models of relevant diseases, such as Parkinson's disease, to demonstrate its therapeutic effects.
-
Comparative studies: Head-to-head comparisons with other established A2A antagonists in both in vitro and in vivo models to determine its relative advantages.
Without this additional data, the reproducibility of the initial findings for this compound remains to be confirmed, and its potential as a therapeutic agent cannot be fully assessed. The data provided for the comparator compounds serve as a benchmark for the types of experimental findings that would be required to build a robust profile for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Binding of the radioligand [3H]-SCH 58261, a new non-xanthine A2A adenosine receptor antagonist, to rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of CP-66713: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comparative analysis of CP-66713, a modulator of adenosine signaling, detailing its cross-reactivity profile against related targets. Due to conflicting information in publicly available sources regarding its primary target, this guide presents the available data for its activity at both adenosine receptors and phosphodiesterases, enabling a comprehensive assessment of its potential on- and off-target effects.
Executive Summary
This compound has been described as both a potentiator of adenosine A1 receptor signaling and a selective adenosine A2 receptor antagonist. Furthermore, it has been noted to possess phosphodiesterase (PDE) inhibitory activity. This guide synthesizes the available, albeit conflicting, data to provide a clear overview of its known interactions. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows, this document aims to equip researchers with the necessary information to critically evaluate the use of this compound in their studies.
Data Presentation: Quantitative Cross-Reactivity Data
Due to the sparse and conflicting nature of publicly available quantitative data for this compound, a direct comparison table with specific IC50 or Ki values for a wide range of targets is not feasible. The information available suggests the following activities:
-
Adenosine A1 Receptor: Binds to the adenosine A1 receptor and blocks the presynaptic uptake of adenosine, thereby potentiating the effects of endogenous adenosine.
-
Adenosine A2 Receptor: Described as a selective antagonist with a reported Ki of 22 nM.
-
Phosphodiesterase (PDE): Exhibits inhibitory properties, contributing to its anti-inflammatory effects.
To provide a framework for comparison, the following table outlines the typical cross-reactivity profile that should be assessed for a compound with such a described polypharmacology. Researchers generating their own data on this compound can use this template to structure their findings.
Table 1: Comparative Selectivity Profile of an Adenosine Receptor and PDE Modulator
| Target Family | Specific Target | This compound (Ki or IC50 in nM) | Alternative 1 (e.g., Rolipram for PDE4) (Ki or IC50 in nM) | Alternative 2 (e.g., DPCPX for A1R) (Ki or IC50 in nM) |
| Adenosine Receptors | A1 | Data Needed | N/A | Data Needed |
| A2A | Reported Ki = 22 | N/A | Data Needed | |
| A2B | Data Needed | N/A | Data Needed | |
| A3 | Data Needed | N/A | Data Needed | |
| Phosphodiesterases | PDE1 | Data Needed | Data Needed | N/A |
| PDE2 | Data Needed | Data Needed | N/A | |
| PDE3 | Data Needed | Data Needed | N/A | |
| PDE4 | Data Needed | Data Needed | N/A | |
| PDE5 | Data Needed | Data Needed | N/A | |
| ... (other PDEs) | Data Needed | Data Needed | N/A |
Experimental Protocols
To ensure robust and reproducible cross-reactivity studies, detailed experimental protocols are essential. Below are standard methodologies for assessing the activity of compounds like this compound against its putative targets.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to determine the binding affinity of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., high concentration of a known ligand like NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Phosphodiesterase (PDE) Inhibition Assay (Enzymatic Assay)
This protocol measures the ability of a test compound to inhibit the enzymatic activity of a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme of interest (e.g., PDE4B).
-
Substrate: cAMP or cGMP, depending on the PDE isoform.
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).
-
Detection reagents (e.g., a kit that measures the amount of remaining cAMP/cGMP or the product, AMP/GMP).
-
Microplate reader.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, add the PDE enzyme and the test compound or vehicle control.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubate for a set period at a controlled temperature (e.g., 30 minutes at 30°C).
-
Stop the reaction using a stop solution provided in the detection kit.
-
Add the detection reagents according to the manufacturer's instructions. This may involve a secondary enzymatic reaction that produces a fluorescent or luminescent signal.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
Visualizations
To aid in the conceptualization of the experimental processes and biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for determining the cross-reactivity of this compound.
Caption: Putative signaling pathways affected by this compound.
Conclusion
The precise pharmacological profile of this compound remains ambiguous in the public domain. While it shows promise as a modulator of adenosine signaling with potential anti-inflammatory properties, the conflicting reports on its primary target necessitate careful and thorough in-house validation by any researcher intending to use it as a chemical probe. By employing the standardized experimental protocols outlined in this guide and structuring the resulting data as suggested, researchers can build a comprehensive cross-reactivity profile for this compound. This will not only clarify its mechanism of action but also enable more precise interpretation of experimental outcomes and facilitate the development of more selective compounds in the future.
Head-to-head comparison of CP-66713 and [competitor compound]
A comprehensive search for the compound designated as "CP-66713" has yielded no publicly available information regarding its chemical structure, biological target, mechanism of action, or any associated experimental data. Consequently, a head-to-head comparison with a competitor compound cannot be conducted at this time.
The identifier "this compound" may represent an internal development code for a compound that has not yet been disclosed in scientific literature or public databases. It is also possible that this designation is a placeholder or an error.
To facilitate the creation of the requested comparison guide, please provide a publicly recognized name or a known chemical identifier for the compound of interest. Once a valid compound and its competitor are identified, a detailed analysis encompassing data presentation, experimental protocols, and visualizations of relevant biological pathways and workflows can be developed.
The Synergistic Potential of CP-66713: An Unexplored Frontier in Drug Combination Therapy
For researchers, scientists, and drug development professionals, the exploration of synergistic drug combinations offers a promising avenue for enhancing therapeutic efficacy and overcoming drug resistance. This guide focuses on CP-66713, a potentiator of adenosine receptors, and investigates its potential for synergistic interactions with other therapeutic agents. While preclinical data highlights its standalone pharmacological activities, a comprehensive review of publicly available literature reveals a significant gap in our understanding of its synergistic capabilities.
This compound has been identified as a compound that enhances the effects of endogenous adenosine by binding to the adenosine A1 receptor and inhibiting the presynaptic uptake of adenosine.[1] This mechanism of action contributes to its observed anti-inflammatory and potential antidepressant properties in animal models.[1] Specifically, its anti-inflammatory effects are linked to the inhibition of phosphodiesterase activity, which in turn suppresses the release of polymorphonuclear leukocytes.[1] Furthermore, its potential as an antidepressant is suggested to be mediated by an increase in synaptic and hippocampal cyclic adenosine monophosphate (cAMP) levels.[1]
Despite the elucidation of its primary mechanism, a thorough search of the scientific literature reveals a lack of published studies investigating the synergistic effects of this compound in combination with other drugs. While the fields of oncology and pharmacology actively explore synergistic drug combinations to improve treatment outcomes, this compound has not yet been a focus of such research. The development of novel combination therapies often relies on a deep understanding of the signaling pathways involved and how different agents can modulate these pathways in a complementary or synergistic manner.
To facilitate future research in this area, this guide provides a foundational understanding of this compound's mechanism of action and outlines hypothetical experimental approaches to investigate its synergistic potential.
Understanding the Mechanism of Action of this compound
The primary mechanism of this compound revolves around the potentiation of adenosine signaling. Adenosine is a ubiquitous signaling molecule that plays a crucial role in various physiological processes, including inflammation and neurotransmission.
Signaling Pathway of this compound
The diagram below illustrates the proposed signaling pathway through which this compound exerts its effects. By blocking the presynaptic uptake of adenosine, this compound increases the concentration of adenosine in the synaptic cleft, leading to enhanced activation of adenosine A1 receptors. This, in conjunction with phosphodiesterase (PDE) inhibition, leads to an accumulation of cAMP, which is a key second messenger involved in a multitude of cellular responses.
Caption: Proposed signaling pathway of this compound.
Hypothetical Synergy and Experimental Approaches
Given its mechanism of action, this compound could potentially act synergistically with other drugs that modulate inflammatory or neuronal signaling pathways.
Potential Combination Strategies:
-
With Anti-inflammatory Drugs (e.g., NSAIDs): this compound's ability to inhibit the release of polymorphonuclear leukocytes could complement the action of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes. A combination therapy might lead to a more potent anti-inflammatory effect at lower doses of each compound, potentially reducing side effects.
-
With Antidepressants (e.g., SSRIs): By increasing cAMP levels, this compound may synergize with selective serotonin reuptake inhibitors (SSRIs) that increase synaptic serotonin levels. Both cAMP and serotonin signaling pathways are implicated in the pathophysiology of depression, and targeting both might produce a more robust and faster-acting antidepressant effect.
Experimental Workflow for Synergy Assessment:
To investigate these potential synergies, a systematic experimental approach is required. The following workflow outlines the key steps for assessing drug synergy in a preclinical setting.
Caption: Experimental workflow for assessing drug synergy.
Data Presentation: A Template for Future Findings
Should experimental data on this compound synergy become available, clear and concise presentation will be paramount. The following tables are provided as templates for summarizing such data.
Table 1: Single-Agent and Combination IC50 Values
| Drug(s) | Cell Line | IC50 (µM) |
| This compound | Macrophage Line | Data not available |
| NSAID (e.g., Ibuprofen) | Macrophage Line | Data not available |
| This compound + Ibuprofen | Macrophage Line | Data not available |
| This compound | Neuronal Cell Line | Data not available |
| SSRI (e.g., Fluoxetine) | Neuronal Cell Line | Data not available |
| This compound + Fluoxetine | Neuronal Cell Line | Data not available |
Table 2: Combination Index (CI) Values for this compound Combinations
| Drug Combination | Cell Line | Effect Level (Fa) | Combination Index (CI) | Synergy Interpretation |
| This compound + Ibuprofen | Macrophage Line | 0.5 | Data not available | Data not available |
| This compound + Fluoxetine | Neuronal Cell Line | 0.5 | Data not available | Data not available |
| CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates additivity; CI > 1.1 indicates antagonism. |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols are essential. The following provides a generalized protocol for assessing the synergistic anti-inflammatory effects of this compound and an NSAID.
Protocol: In Vitro Synergy Assessment in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Seed cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Drug Treatment:
-
Single-Agent Dose-Response: Treat LPS-stimulated cells with serial dilutions of this compound or the chosen NSAID for 24 hours to determine the half-maximal inhibitory concentration (IC50) for each drug on a relevant inflammatory marker (e.g., nitric oxide production, TNF-α secretion).
-
Combination Assay: Treat LPS-stimulated cells with a matrix of concentrations of this compound and the NSAID, based on the previously determined IC50 values.
-
-
Endpoint Measurement:
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the inflammatory marker for each drug concentration and combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the drug interaction is synergistic, additive, or antagonistic.
-
Conclusion and Future Directions
While this compound presents an interesting pharmacological profile as an adenosine receptor potentiator, its potential for synergistic interactions with other drugs remains a largely unexplored area. The lack of published experimental data on this compound in combination therapies highlights a significant opportunity for future research. The experimental frameworks and data presentation templates provided in this guide are intended to serve as a resource for scientists and researchers interested in investigating the synergistic potential of this compound. Such studies are crucial for unlocking the full therapeutic promise of this compound and could pave the way for novel and more effective combination treatments for inflammatory diseases and depression.
References
Independent Validation of Published CP-66713 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data for the compound CP-66713, alongside information on relevant alternative compounds. The aim is to offer a clear, data-driven resource for researchers evaluating this molecule for their work. Experimental protocols for key assays are detailed to support independent validation and replication of findings.
Summary of Available Data for this compound
This compound has been described in the literature through two distinct mechanisms of action, creating a need for careful evaluation of the available evidence. One body of research identifies this compound as a potentiator of adenosine A1 receptors with secondary activity as a phosphodiesterase inhibitor. Conversely, another key publication characterizes it as a selective adenosine A2 receptor antagonist. This guide presents the data from both perspectives to provide a comprehensive overview.
Adenosine A2 Receptor Antagonist Activity
A significant publication has characterized this compound as a selective antagonist of the adenosine A2 receptor. The key quantitative data from this research is summarized below.
| Compound | Target | Assay Type | Ki (nM) |
| This compound | Adenosine A2 Receptor | Radioligand Binding Assay | 22[1] |
Adenosine A1 Receptor Potentiation and Phosphodiesterase Inhibition
Comparative Analysis with Alternative Compounds
To provide context for the activity of this compound, this section outlines data for alternative compounds targeting the adenosine A1 and A2 receptors, as well as phosphodiesterases.
Adenosine Receptor Modulators
The adenosine receptor family, particularly the A1 and A2A subtypes, are well-established drug targets. A variety of agonists, antagonists, and allosteric modulators have been developed.
| Compound | Target | Mechanism of Action | Key Quantitative Data |
| 8-cyclopentyltheophylline (8-CPT) | Adenosine A1 Receptor | Antagonist | - |
| N6-cyclopentyladenosine (CPA) | Adenosine A1 Receptor | Agonist | - |
| SCH-58261 | Adenosine A2A Receptor | Antagonist | Ki = 1.1 nM |
| CGS-21680 | Adenosine A2A Receptor | Agonist | Ki = 21 nM |
Phosphodiesterase Inhibitors
Phosphodiesterase inhibitors are a broad class of drugs with diverse therapeutic applications. Their primary mechanism is the prevention of cyclic AMP (cAMP) and/or cyclic GMP (cGMP) degradation.
| Compound | Target PDE Isoform(s) | IC50 |
| Rolipram | PDE4 | ~1 µM |
| Sildenafil | PDE5 | ~3.9 nM |
| Milrinone | PDE3 | ~0.5 µM |
Experimental Protocols
To facilitate the independent validation of the published data, detailed methodologies for key experiments are provided below.
Adenosine A2 Receptor Binding Assay
This protocol is based on standard radioligand binding assays used to determine the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the adenosine A2 receptor.
Materials:
-
Cell membranes expressing the human adenosine A2A receptor.
-
[³H]-ZM241385 (radioligand).
-
Test compound (this compound).
-
Non-specific binding control (e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, [³H]-ZM241385, and either the test compound, buffer (for total binding), or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for measuring the inhibition of PDE activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE4, PDE5).
-
Cyclic nucleotide substrate (cAMP or cGMP).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂).
-
Detection reagents (e.g., components for a fluorescence polarization, FRET, or luminescence-based assay).
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the PDE enzyme, assay buffer, and the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period.
-
Stop the reaction using a stop solution or by adding the detection reagents.
-
Measure the signal (e.g., fluorescence, luminescence) using a microplate reader. The signal will be proportional to the amount of cyclic nucleotide remaining or the amount of product formed.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathways
Caption: Adenosine receptor and phosphodiesterase signaling pathways.
Experimental Workflow
Caption: General workflow for in vitro pharmacological assays.
References
Orthogonal Methods to Confirm CP-66713 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for independently verifying the multifaceted activity of CP-66713, a compound reported to potentiate adenosine receptor signaling through a dual mechanism: binding to the adenosine A1 receptor and inhibiting presynaptic adenosine uptake.[1] Furthermore, this compound is suggested to possess anti-inflammatory properties via the inhibition of phosphodiesterase (PDE).[1] To ensure robust and reliable characterization of this compound's biological effects, this document outlines a series of orthogonal methods to confirm each of its proposed activities, alongside a comparison with alternative compounds.
Core Activities of this compound and Orthogonal Validation Strategies
The primary reported activities of this compound are:
-
Adenosine A1 Receptor Binding: Direct interaction with the adenosine A1 receptor.
-
Adenosine Uptake Inhibition: Blockade of presynaptic transporters responsible for clearing adenosine from the synaptic cleft.
-
Phosphodiesterase (PDE) Inhibition: Attenuation of the enzymatic activity of phosphodiesterases, leading to increased intracellular levels of cyclic nucleotides.
To independently validate these activities, a multi-pronged approach employing distinct experimental principles is recommended. This guide details appropriate assays, presents relevant data for comparable compounds, and provides standardized protocols.
Adenosine A1 Receptor Binding
Confirmation of direct binding to the adenosine A1 receptor is a critical first step. While one source indicates a high affinity of this compound for the adenosine A2 receptor (Ki of 22 nM), its effect on the A1 receptor requires explicit confirmation.[2]
Orthogonal Method 1: Radioligand Binding Assay
This classical and robust method directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.
Experimental Protocol:
Objective: To determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.
Materials:
-
Membrane preparations from cells expressing the human adenosine A1 receptor.
-
[³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine) as the radioligand.
-
This compound and a panel of reference compounds (e.g., CPA, NECA, theophylline).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine membrane homogenates (containing the A1 receptor), [³H]-DPCPX at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound) or reference compounds.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled A1 receptor ligand (e.g., 10 µM theophylline).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparison with Alternative Adenosine A1 Receptor Ligands
| Compound | Type | Affinity (Ki) |
| This compound | Unknown | Data not available for A1 receptor |
| DPCPX | Antagonist | ~0.5 - 2 nM |
| CPA (N⁶-Cyclopentyladenosine) | Agonist | ~1 - 5 nM |
| NECA (5'-(N-Ethylcarboxamido)adenosine) | Agonist (non-selective) | ~10 - 20 nM |
| Theophylline | Antagonist (non-selective) | ~1 - 10 µM |
Note: Affinity values can vary depending on the experimental conditions and tissue/cell type used.
Adenosine Uptake Inhibition
To confirm that this compound potentiates adenosine signaling by blocking its reuptake, a direct measurement of adenosine transport into cells is necessary.
Orthogonal Method 2: Cellular Adenosine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of radiolabeled adenosine into cells.
Experimental Protocol:
Objective: To determine the potency (IC50) of this compound in inhibiting adenosine uptake.
Materials:
-
A suitable cell line known to express adenosine transporters (e.g., HeLa cells, U-937 cells, or primary cells like platelets).
-
[³H]-Adenosine.
-
This compound and a panel of reference inhibitors (e.g., Dipyridamole, NBTI).
-
Cell culture medium and buffers (e.g., PBS or a modified Tris buffer).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Culture the chosen cell line to an appropriate density in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or reference inhibitors for a defined period (e.g., 20-60 minutes) at room temperature.
-
Initiate the uptake by adding a fixed concentration of [³H]-Adenosine to each well.
-
Allow the uptake to proceed for a short, defined time (e.g., 2-10 minutes) to measure the initial rate of transport.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-Adenosine.
-
Lyse the cells to release the intracellular contents.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Construct a dose-response curve by plotting the percentage of inhibition of adenosine uptake against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the fitted curve.
Comparison with Alternative Adenosine Uptake Inhibitors
| Compound | Type | Potency (IC50) |
| This compound | Inhibitor | Data not available |
| Dipyridamole | Inhibitor | ~1.3 nM |
| NBTI (Nitrobenzylthioinosine) | Inhibitor | ~0.83 nM |
| Dilazep | Inhibitor | Potent inhibitor |
| Papaverine | Inhibitor | Micromolar range |
Phosphodiesterase (PDE) Inhibition
The anti-inflammatory effects of this compound are attributed to its ability to inhibit PDE. A variety of assays can be used to confirm and characterize this activity.
Orthogonal Method 3: In Vitro PDE Activity Assay (Luminescence-Based)
This high-throughput assay measures the activity of PDE by quantifying the amount of cyclic nucleotide (cAMP or cGMP) remaining after an enzymatic reaction.
Experimental Protocol:
Objective: To determine the IC50 of this compound against one or more PDE isoforms.
Materials:
-
Purified recombinant PDE enzyme(s) (e.g., PDE4).
-
cAMP or cGMP substrate.
-
This compound and a panel of reference inhibitors (e.g., Rolipram for PDE4, IBMX as a non-selective inhibitor).
-
A commercial luminescence-based PDE assay kit (e.g., PDE-Glo™ Phosphodiesterase Assay).
-
A luminometer.
Procedure:
-
In a 384-well plate, set up the PDE reaction by adding the PDE enzyme and the cAMP or cGMP substrate.
-
Add varying concentrations of this compound or reference inhibitors to the wells. Include control wells with no inhibitor (100% activity) and a known potent inhibitor (0% activity).
-
Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a termination buffer, which typically contains a potent PDE inhibitor like IBMX.
-
Add the detection reagents from the kit. These reagents will generate a luminescent signal that is inversely proportional to the PDE activity (i.e., higher luminescence indicates greater PDE inhibition).
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of PDE inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Comparison with Alternative Phosphodiesterase Inhibitors
| Compound | Target PDE | Potency (IC50) |
| This compound | PDE (isoform unspecified) | Data not available |
| Rolipram | PDE4 | ~1 µM |
| Roflumilast | PDE4 | ~0.7 - 4 nM |
| Sildenafil (Viagra) | PDE5 | ~3.5 nM |
| IBMX (3-isobutyl-1-methylxanthine) | Non-selective PDE | ~2 - 50 µM |
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Relationship of orthogonal methods to this compound's activities.
Conclusion
A rigorous and multifaceted approach is essential for the confident characterization of a compound with multiple reported mechanisms of action like this compound. By employing the orthogonal methods outlined in this guide—radioligand binding assays, cellular uptake assays, and in vitro enzyme activity assays—researchers can independently verify and quantify each aspect of this compound's activity. The lack of publicly available quantitative data for this compound underscores the importance of conducting these validation studies. Comparing the results with well-characterized alternative compounds will provide a clear and objective performance profile, which is crucial for advancing its potential in drug development.
References
Unraveling the Ambiguity of CP-66713: A Call for Definitive Pharmacological Profiling
A comprehensive analysis of available data on the small molecule CP-66713 reveals a significant discrepancy in its reported mechanism of action, hindering a direct performance benchmark against known inhibitors. While some sources classify it as a selective adenosine A2 receptor antagonist, others describe it as a potentiator of adenosine A1 receptors with additional phosphodiesterase inhibitory activity. This ambiguity necessitates further clarification through definitive pharmacological studies before a meaningful comparative analysis can be conducted.
Currently, the scientific community is presented with two conflicting profiles for this compound. One supplier of research chemicals identifies it as a selective adenosine A2 receptor antagonist with a reported inhibitory constant (Ki) of 22 nM[1]. This would place it in a class of compounds that block the signaling of adenosine through the A2A receptor, a pathway often implicated in inflammatory and neurological processes.
In stark contrast, another supplier characterizes this compound as a potentiator of adenosine A1 receptors[2]. This suggests that it enhances the signal transduction initiated by adenosine binding to the A1 receptor, a pathway typically associated with cardio-protective and neuro-protective effects. This source also attributes phosphodiesterase inhibitory properties to this compound, suggesting a broader mechanism of action that could lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[2].
This fundamental disagreement on the primary target and mode of action of this compound makes a direct "apples-to-apples" comparison with known inhibitors impossible. A benchmark against adenosine A2A receptor antagonists would be irrelevant if its primary function is to potentiate A1 receptors. Conversely, comparing it to A1 receptor agonists or phosphodiesterase inhibitors would be misleading if it is indeed a selective A2A antagonist.
To address this critical gap in knowledge, dedicated research is required to elucidate the definitive pharmacological profile of this compound. This would involve a series of well-controlled experiments, including but not limited to:
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound for all adenosine receptor subtypes (A1, A2A, A2B, and A3) in a systematic and comparative manner.
-
Functional Assays: To characterize the functional activity of this compound at each adenosine receptor subtype, determining whether it acts as an agonist, antagonist, or allosteric modulator (potentiator).
-
Phosphodiesterase Activity Assays: To quantify the inhibitory activity (IC50) of this compound against a panel of phosphodiesterase enzymes to identify its selectivity profile.
Once a clear and evidence-based mechanism of action is established, a proper comparative analysis can be performed. For instance, if this compound is confirmed as a selective adenosine A2A receptor antagonist, its performance would be benchmarked against other well-characterized A2A antagonists.
Below, we provide a hypothetical framework for how such a comparison could be structured, assuming, for illustrative purposes, that this compound is confirmed to be a selective adenosine A2A receptor antagonist.
Hypothetical Performance Comparison: this compound vs. Known Adenosine A2A Receptor Antagonists
This section is for illustrative purposes only and is contingent on the definitive pharmacological characterization of this compound as a selective A2A antagonist.
Data Presentation
Table 1: Comparative Binding Affinity of A2A Receptor Antagonists
| Compound | Ki (nM) at human A2A Receptor | Selectivity vs. A1 Receptor (Fold) |
| This compound (Hypothetical) | 22[1] | TBD |
| ZM241385 | 0.5 | >1000 |
| Istradefylline | 2.2 | 130 |
| SCH 58261 | 1.1 | 50 |
TBD: To be determined by experimental analysis.
Table 2: Comparative Functional Antagonism of A2A Receptors
| Compound | IC50 (nM) for inhibition of agonist-induced cAMP accumulation |
| This compound (Hypothetical) | TBD |
| ZM241385 | 1.5 |
| Istradefylline | 5.0 |
| SCH 58261 | 2.0 |
TBD: To be determined by experimental analysis.
Experimental Protocols
A definitive study would require detailed methodologies. Below are outlines of key experimental protocols that would be necessary.
Adenosine Receptor Binding Assay (Radioligand Displacement)
This experiment would be conducted to determine the binding affinity of this compound for adenosine A1 and A2A receptors. Membranes from cells expressing the recombinant human adenosine A1 or A2A receptor would be incubated with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A) and varying concentrations of this compound. The concentration of this compound that displaces 50% of the radioligand binding (IC50) would be determined and converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay would assess the functional antagonism of the A2A receptor by this compound. Cells expressing the human A2A receptor would be stimulated with a known A2A agonist (e.g., CGS 21680) in the presence of varying concentrations of this compound. The intracellular levels of cAMP would then be measured using a suitable assay kit (e.g., HTRF or ELISA). The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) would be determined.
Phosphodiesterase (PDE) Activity Assay
To evaluate the PDE inhibitory activity of this compound, a commercially available PDE assay kit would be used. The assay would measure the hydrolysis of cAMP or cGMP by various PDE isoenzymes in the presence of different concentrations of this compound. The IC50 values for each PDE isoform would be calculated to determine the compound's potency and selectivity as a PDE inhibitor.
Mandatory Visualization
The following diagrams illustrate the potential signaling pathway and a hypothetical experimental workflow, which would be refined based on the actual experimental findings.
Caption: Hypothetical signaling pathway of the adenosine A2A receptor and the antagonistic action of this compound.
Caption: A logical workflow for characterizing the antagonist performance of a compound at the A2A receptor.
References
Safety Operating Guide
Prudent Disposal of Unidentified Compounds: A General Protocol in the Absence of Specific Data for CP-66713
In the absence of a specific Safety Data Sheet (SDS) for the compound designated as CP-66713, it is imperative to handle and dispose of this substance with the utmost caution, treating it as a hazardous chemical of unknown toxicity and reactivity. The following guidelines, synthesized from established laboratory safety protocols, provide a general framework for the proper disposal of such research materials.[1][2][3][4]
Immediate Safety and Handling Precautions
All personnel must adhere to standard laboratory safety protocols when handling any chemical of unknown properties. This includes the use of appropriate Personal Protective Equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves.[5][6][7][8] All handling of the material should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[2]
Key Handling Principles:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[5][7][8]
-
Prevent Inhalation: Do not breathe dust, vapors, or mists.[5][6][7][8]
-
Control Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][7]
General Waste Disposal Protocol for Uncharacterized Chemicals
The disposal of any chemical waste must comply with local, regional, and national regulations.[5] The following is a generalized procedure for the disposal of a chemical for which specific handling instructions are not available.
Step 1: Waste Identification and Classification Since the specific hazards of this compound are unknown, it must be treated as hazardous waste.[2] Do not mix it with other waste streams to avoid unforeseen chemical reactions.[1]
Step 2: Containerization
-
Select a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. Glass or plastic containers are generally suitable for many chemical wastes.[2]
-
Affix a "Hazardous Waste" Label: The container must be clearly labeled with the words "Hazardous Waste."[2][4]
-
Identify Contents: The label must also include the chemical name ("this compound" and any known constituents), the approximate quantity, and the date the waste was first added to the container.[4] If the container is a reused one, all previous labels must be completely removed or defaced.[1][3]
Step 3: Storage
-
Secure Closure: Keep the waste container tightly closed except when adding waste.[1][2]
-
Designated Storage Area: Store the container in a designated, well-ventilated satellite accumulation area within the laboratory where the waste was generated.[2]
-
Secondary Containment: It is best practice to store the waste container in a secondary container to contain any potential leaks or spills.
Step 4: Disposal Request
-
Notify Environmental Health and Safety (EHS): Once the container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[2][4]
-
Provide Information: Be prepared to provide all available information about the waste to EHS personnel.
The following table summarizes the general characteristics to consider when classifying a chemical for disposal.
| Hazard Characteristic | Description | General Handling Precautions |
| Ignitability | Liquids with a flash point less than 60°C, non-liquids that can cause fire through friction or spontaneous chemical changes, and ignitable compressed gases. | Keep away from heat, sparks, open flames, and other ignition sources.[5][6] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[1] | Wear appropriate gloves, eye protection, and a lab coat. Handle in a fume hood. |
| Reactivity | Substances that are unstable, react violently with water, form explosive mixtures with water, or are capable of detonation or explosive reaction.[1] | Store away from incompatible materials. Handle with care, avoiding shock and friction. |
| Toxicity | Harmful or fatal when ingested or absorbed, or can release toxic gases, vapors, or fumes when mixed with other substances.[1] | Avoid all routes of exposure. Use appropriate PPE and handle in a fume hood. |
Experimental Protocol: Preparation of Uncharacterized Chemical Waste for Disposal
This protocol outlines the steps for a researcher to safely prepare an uncharacterized chemical waste like this compound for disposal.
-
Don Personal Protective Equipment (PPE): Before handling the chemical, put on safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Work in a Ventilated Area: Conduct all operations within a certified chemical fume hood.
-
Prepare the Waste Container:
-
Obtain a clean, dry, and chemically compatible waste container with a secure screw cap.
-
Affix a "Hazardous Waste" label to the container.
-
Using a permanent marker, write the following on the label:
-
"this compound"
-
Any known solvents or other components of the waste mixture with their approximate percentages.
-
The date of accumulation.
-
The name and contact information of the generating researcher.
-
-
-
Transfer the Waste:
-
Carefully transfer the waste into the prepared container.
-
If the substance is a solid, use a clean spatula.
-
If it is a liquid, use a funnel to avoid spills.
-
-
Secure and Store the Container:
-
Tightly seal the container.
-
Wipe the exterior of the container with a damp cloth to remove any external contamination.
-
Place the container in a designated satellite accumulation area, preferably within secondary containment.
-
-
Arrange for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all the information from the waste label.
-
Logical Workflow for Uncharacterized Chemical Disposal
Caption: General workflow for the safe disposal of an uncharacterized chemical compound.
References
- 1. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 2. Chemical Waste [k-state.edu]
- 3. 1.0 Hazardous Materials Waste Management - General Information | Environment, Health and Safety [ehs.ku.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for CP-66713
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of CP-66713 (CAS 91896-57-0), an adenosine A2 receptor antagonist. The information is compiled to ensure the safety of laboratory personnel and to outline clear operational and disposal procedures.
Chemical Identifier and Properties
| Identifier | Value |
| Chemical Name | 8-chloro-1-phenyl-[1][2]triazolo[4,3-a]quinoxalin-4-amine |
| CAS Number | 91896-57-0 |
| Molecular Formula | C₁₅H₁₀ClN₅ |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO (≥5 mg/mL) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory when handling this compound.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or if dust is generated. |
Operational Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison control center or doctor immediately for treatment advice. Rinse mouth. |
| If on Skin | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. |
| If in Eyes | Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. |
| If Inhaled | Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably by mouth-to-mouth, if possible. |
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Disposal Workflow
Caption: A clear workflow for the proper disposal of this compound waste.
Disclaimer: This information is based on available hazard classifications and standard laboratory safety practices. A complete Safety Data Sheet (SDS) for this compound was not available. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
